2,4-Diaminobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-diaminobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,8-9H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPWYDATKAEZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45867-91-2 | |
| Record name | 2,4-diaminobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Aminobenzamide Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Diaminobenzamide
Abstract: This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, physical, and spectroscopic characteristics of the molecule. It offers not only quantitative data but also the underlying scientific principles and detailed experimental protocols for their validation. The guide emphasizes the practical application of these properties in a research and development context, particularly in medicinal chemistry where the aminobenzamide scaffold is of significant interest.
This compound is an aromatic organic compound featuring a central benzene ring substituted with two amino groups and a carboxamide group. This arrangement of functional groups imparts a unique combination of polarity, hydrogen bonding capability, and chemical reactivity. The aminobenzamide moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active molecules, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) for diabetes management and novel antimicrobial agents.[1][2] Understanding the fundamental physicochemical properties of this core structure is paramount for designing new derivatives, predicting their behavior in biological systems, and developing robust analytical methods.
This guide provides a foundational dataset and the methodologies required to assess the quality, behavior, and potential of this compound and its analogues in a laboratory setting.
Molecular Identity and Core Properties
The identity and fundamental properties of a compound are the bedrock of all further investigation. These identifiers ensure consistency and reproducibility in research. While specific experimental data for this compound is sparse in publicly available literature, we can characterize it based on its structure and extrapolate from closely related analogues like 4-aminobenzamide.
| Property | Value / Description | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₉N₃O | - |
| Molecular Weight | 151.17 g/mol | - |
| Canonical SMILES | C1=CC(=C(C=C1N)C(=O)N)N | - |
| CAS Number | 16866-63-4 | - |
Physical State and Appearance
Based on related compounds such as 4-aminobenzamide, this compound is expected to be a crystalline solid at room temperature, likely appearing as an off-white to beige or light yellow powder.[3]
Melting Point
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range suggests high purity. The melting point of the related compound, 4-aminobenzamide, is 181-183 °C.[3][4] The presence of an additional amino group in the 2-position could potentially influence crystal lattice packing and hydrogen bonding, which may lead to a different melting point for this compound.
Solubility Profile
Solubility is a cornerstone property in drug development, directly influencing bioavailability and formulation. The structural features of this compound—two primary amine groups and a primary amide group—allow it to act as both a hydrogen bond donor and acceptor.
-
Aqueous Solubility : The polar functional groups suggest moderate solubility in water. This solubility is expected to be highly pH-dependent. In acidic conditions, the protonation of the basic amino groups to form ammonium salts will significantly enhance aqueous solubility.[5]
-
Organic Solvent Solubility : It is predicted to have good solubility in polar organic solvents like DMSO, DMF, and alcohols (methanol, ethanol), and limited solubility in non-polar solvents such as hexanes or toluene.[5][6] The solubility of 4-aminobenzamide has been experimentally determined in various solvents, showing it is most soluble in acetone and alcohols, and least soluble in water and acetate esters.[7]
Acidity and Basicity (pKa)
The ionization state of a molecule at physiological pH is dictated by its pKa values. This compound has three key ionizable sites:
-
Two Aromatic Amino Groups : These are basic. The pKa of aniline is ~4.6. The electron-withdrawing amide group will decrease the basicity (lower the pKa) of these amino groups.
-
One Amide N-H Group : This proton is exceptionally weakly acidic, with a predicted pKa for the amide on 4-aminobenzamide being around 16.8, meaning it will not be deprotonated under normal physiological or experimental conditions.[3]
The basicity of the amino groups is critical, as it governs the molecule's charge state in different biological compartments, affecting membrane permeability and target binding.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following sections describe the expected spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, typically dissolved in a solvent like DMSO-d₆:
-
¹H NMR :
-
Aromatic Protons : The three protons on the benzene ring will appear in the aromatic region (~6.0-7.5 ppm) and will show a distinct splitting pattern (e.g., a doublet, a singlet, and a doublet of doublets) based on their coupling with each other.
-
Amine Protons (-NH₂) : The two primary amine groups will likely appear as two separate broad singlets. Their chemical shift can be variable and is dependent on concentration and temperature.
-
Amide Protons (-CONH₂) : The primary amide will show two distinct protons, often appearing as two separate broad singlets, due to restricted rotation around the C-N bond.
-
-
¹³C NMR :
-
Aromatic Carbons : Six distinct signals are expected in the aromatic region (~110-150 ppm). The carbons directly attached to the nitrogen atoms will be significantly shifted.
-
Carbonyl Carbon (-C=O) : A characteristic signal for the amide carbonyl will appear downfield, typically in the range of 165-175 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. Key expected peaks for this compound include:
-
N-H Stretching (Amines and Amide) : A broad, multi-peak band in the region of 3100-3500 cm⁻¹. This complex band arises from the symmetric and asymmetric stretches of the two -NH₂ groups.
-
C=O Stretching (Amide I Band) : A strong, sharp absorption peak typically found around 1650-1680 cm⁻¹. This is one of the most intense bands in the spectrum.[8]
-
N-H Bending (Amide II Band) : A medium to strong band around 1600-1640 cm⁻¹, resulting from the in-plane bending of the amide N-H bond mixed with C-N stretching.[8]
-
C=C Aromatic Stretching : Multiple sharp peaks of variable intensity in the 1450-1600 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzamide core is a chromophore. The two amino groups act as powerful auxochromes, which are expected to cause a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzamide.[9] Expected λmax values would likely be in the 220-250 nm and 300-340 nm regions, corresponding to π → π* transitions within the conjugated aromatic system.
Experimental Workflows and Protocols
To ensure scientific integrity, all described protocols are designed as self-validating systems. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
General Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a new batch of this compound.
Caption: Logical workflow for the systematic characterization of this compound.
Protocol: Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining thermodynamic solubility. The goal is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solid.
Methodology:
-
Preparation : Add an excess amount of this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration : Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium between the dissolved and undissolved solid.
-
Phase Separation : After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample at a high speed to pellet the undissolved material. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.
-
Sampling and Dilution : Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification : Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.[10]
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Relevance in Drug Discovery
The physicochemical properties of this compound are not merely academic data points; they are critical predictors of its utility in a drug development context.
-
Solubility and Permeability : These two properties are the pillars of the Biopharmaceutics Classification System (BCS). The pH-dependent solubility governed by the basic amino groups will directly impact where the compound is absorbed in the gastrointestinal tract.
-
Target Binding : The hydrogen bond donor/acceptor capacity of the amine and amide groups is crucial for forming specific, high-affinity interactions with biological targets like enzyme active sites.
-
Metabolic Stability : The amino groups are potential sites for metabolic transformation (e.g., N-acetylation, oxidation). Understanding the molecule's properties helps in designing analogues with improved metabolic stability.
-
Formulation : Knowledge of solubility in various solvents is essential for developing viable formulations for both in vitro assays and in vivo administration.
The interplay between these properties determines the overall suitability of a chemical scaffold for further development.
Caption: Relationship between core physicochemical properties and drug development outcomes.
Conclusion
This compound is a chemically versatile and biologically relevant molecule. Its physicochemical profile—characterized by moderate, pH-dependent aqueous solubility, distinct basicity, and a rich spectroscopic signature—makes it an important building block for medicinal chemistry. The experimental protocols and foundational data provided in this guide serve as a reliable starting point for researchers aiming to exploit the potential of the aminobenzamide scaffold in the rational design of novel therapeutics and other advanced materials. Accurate characterization, guided by the principles outlined herein, is the first and most critical step in translating a chemical structure into a functional application.
References
- Solubility of Things. (n.d.). 4-Aminobenzamidine.
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). 2,4-Dinitrobenzamide. Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). 2,4-Diaminobutyric acid. Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). 2,4-Dihydroxybenzamide. Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). 2,4-D-Dimethylammonium. Retrieved from [Link]
-
National Institutes of Health, PMC. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2,4-Dihydroxybenzamide. Retrieved from [Link]
-
INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. (n.d.). Retrieved from [Link]
-
QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. (n.d.). Retrieved from [Link]
-
UBB. (2022). DETERMINATION OF 2,4-DICHLOPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. Retrieved from [Link]
-
National Institutes of Health, PMC. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Retrieved from [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). 2,4-Diamino-N-(4-aminophenyl)benzamide. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Properties of Novel Poly(amide-imide)s Derived from 2,4-diaminotriphenylamine and Imide Ring-Preformed Dicarboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR (neat) of 2,4-dibromobenzamide. Retrieved from [Link]
-
National Institutes of Health, PMC. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Retrieved from [Link]
-
EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
-
Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2,4-D dimethyl amine salt solid.
-
ResearchGate. (n.d.). UV-visible spectra illustrating products formation following 1 h.... Retrieved from [Link]
-
PubMed. (n.d.). Procedure for the determination of 2,4-D and dicamba in inhalation, dermal, hand-wash, and urine samples from spray applicators. Retrieved from [Link]
-
ResearchGate. (2025). Assignment of the 1H and 13C NMR spectra of 2-aminobenzamide-labeled xylo-oligosaccharides. Retrieved from [Link]
-
IR Spectroscopy. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]
-
National Institutes of Health, PMC. (n.d.). Two-dimensional infrared spectroscopy reveals the complex behavior of an amyloid fibril inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). UV spectra of amides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
-
Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
National Institutes of Health, PMC. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Retrieved from [Link]
-
BMRB. (n.d.). bmse000668 Benzamide. Retrieved from [Link]
Sources
- 1. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Aminobenzamide | 2835-68-9 [chemicalbook.com]
- 4. 4-アミノベンズアミド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 9. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fznh.ukim.edu.mk [fznh.ukim.edu.mk]
An In-depth Technical Guide to 2,4-Diaminobenzamide Derivatives for Advanced Research
This guide provides a comprehensive technical overview of 2,4-diaminobenzamide derivatives, with a primary focus on the properties and potential applications of compounds within this chemical class. Due to the limited publicly available data for 2,4-Diamino-N-(4-aminophenyl)benzamide (CAS 59795-20-9), this document synthesizes information from available databases and analogous compounds to provide a robust resource for researchers, scientists, and drug development professionals. We will particularly draw upon data for the closely related compound, 4-amino-N-(2,4-diaminophenyl)-benzamide (CAS 60779-50-2), to infer key properties and safety considerations, while clearly distinguishing between the two.
Core Compound Identification and Structure
The primary subject of this guide is the chemical family of diaminobenzamides. The core structure features a benzamide scaffold with multiple amine functional groups, which impart significant polarity and reactivity. These characteristics make them intriguing candidates for polymer chemistry and as intermediates in the synthesis of biologically active molecules.
Target Compound: 2,4-Diamino-N-(4-aminophenyl)benzamide
-
CAS Number: 59795-20-9[1]
-
Molecular Formula: C₁₃H₁₄N₄O[1]
-
IUPAC Name: 2,4-diamino-N-(4-aminophenyl)benzamide[1]
Analogous Compound for Data Extrapolation: 4-amino-N-(2,4-diaminophenyl)-benzamide
The presence of multiple amine groups and an amide linkage suggests these molecules can act as hydrogen bond donors and acceptors, influencing their physical properties and biological interactions.
Physicochemical Properties
Quantitative data for the target compound (CAS 59795-20-9) is primarily available through computational models. Experimental data is presented for the analogous compound (CAS 60779-50-2) to provide a more tangible understanding of this chemical class.
Table 1: Computed Physicochemical Properties for 2,4-Diamino-N-(4-aminophenyl)benzamide (CAS 59795-20-9)
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 242.28 g/mol | [1] |
| XLogP3-AA (Lipophilicity) | 1.3 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 107 Ų | [1] |
| Exact Mass | 242.11676108 Da |[1] |
Table 2: Experimental Physicochemical Properties for 4-amino-N-(2,4-diaminophenyl)-benzamide (CAS 60779-50-2)
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid, colorless, odorless | [2] |
| Melting Point | 206 to 209 °C | [2] |
| Boiling Point | 430.9 ± 45.0 °C | [2] |
| Density | 1.383 ± 0.06 g/cm³ | [2] |
| Solubility | Likely soluble in polar solvents (e.g., water, DMSO, ethanol) |[2] |
The high melting and boiling points are consistent with a solid, polar organic compound capable of strong intermolecular hydrogen bonding. The positive XLogP3-AA value suggests a moderate degree of lipophilicity, which is often a desirable trait in drug candidates for cell membrane permeability.
Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis can be logically approached in two main stages:
-
Amide Bond Formation: Reaction of a suitable diaminophenyl precursor with a nitrobenzoyl chloride.
-
Nitro Group Reduction: Conversion of the nitro group to a primary amine.
A generalized protocol is as follows:
Step 1: Synthesis of N-(4-aminophenyl)-2,4-dinitrobenzamide
-
Dissolve p-phenylenediamine in a suitable aprotic solvent such as dichloromethane (DCM) in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2,4-dinitrobenzoyl chloride in DCM to the reaction mixture. The use of a non-nucleophilic base like triethylamine (TEA) is advisable to scavenge the HCl byproduct.
-
Allow the reaction to proceed at room temperature for 24 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-amide intermediate.
Step 2: Reduction to 2,4-Diamino-N-(4-aminophenyl)benzamide
-
Dissolve the crude N-(4-aminophenyl)-2,4-dinitrobenzamide intermediate in a solvent such as ethanol or ethyl acetate.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously for several hours to overnight.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the final product, 2,4-Diamino-N-(4-aminophenyl)benzamide.
Characterization The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches from the amines and the C=O stretch of the amide.
Caption: Proposed two-step synthesis workflow for 2,4-Diamino-N-(4-aminophenyl)benzamide.
Potential Applications in Research and Development
While specific applications for 2,4-Diamino-N-(4-aminophenyl)benzamide are not extensively documented, the structural motifs present in the molecule suggest several areas of potential utility.
-
Polymer Chemistry: The presence of three primary amine groups makes this compound a potential trifunctional monomer or cross-linking agent in the synthesis of high-performance polymers such as polyamides and polyimides.[3][4] Aromatic polyamides (aramids) are known for their exceptional thermal stability and mechanical strength.[5] The incorporation of a diaminobenzamide moiety could be explored to modulate polymer properties like solubility, thermal resistance, and flexibility.[3][4]
-
Medicinal Chemistry and Drug Development: Benzamide derivatives are a well-established class of compounds with diverse biological activities.[6][7] Compounds with aminobenzamide scaffolds have been investigated for various therapeutic targets:
-
Enzyme Inhibition: Aminobenzamides have been explored as potential enzyme inhibitors. For instance, they have been studied as potential inhibitors of DNA methyltransferases and as scaffolds for dipeptidyl peptidase-IV (DPP-IV) inhibitors for managing diabetes.[8] The structural features of 2,4-Diamino-N-(4-aminophenyl)benzamide make it a candidate for screening against various enzyme targets.
-
Anticonvulsant Activity: Certain 4-amino-N-(alkylphenyl) benzamide compounds have demonstrated anticonvulsant properties, suggesting that this chemical class could be a starting point for developing new therapies for epilepsy.[6]
-
Antimicrobial Agents: Derivatives of 2-aminobenzamide have been synthesized and shown to possess antibacterial and antifungal activities.[9]
-
-
Intermediate for Organic Synthesis: This compound can serve as a versatile building block for synthesizing more complex molecules, such as azo dyes or heterocyclic compounds, due to the reactivity of its multiple amine groups.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for CAS 59795-20-9. Therefore, the following information is based on the GPS Safety Summary for the analogous compound, 4-amino-N-(2,4-diaminophenyl)-benzamide (CAS 60779-50-2), and should be treated as a strong indicator of the potential hazards.[2] This compound should be handled with extreme caution by trained professionals only.
Table 3: GHS Hazard Classification (Inferred)
| Hazard Class | Statement | Reference |
|---|---|---|
| Germ Cell Mutagenicity | May cause genetic defects | [2] |
| Carcinogenicity | May cause cancer | [2] |
| Skin Sensitization | May cause an allergic skin reaction | [2] |
| Specific Target Organ Toxicity | Causes damage to organs |[2] |
5.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if there is a risk of inhaling dust or aerosols.
5.2. Handling and Storage
-
Handling: Avoid generating dust.[10] Handle in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling. Take off contaminated clothing immediately.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.
5.3. First-Aid Measures
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Swallowed: Call a poison center or a doctor if you feel unwell.[2]
5.4. Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, dry powder, or foam.[2]
-
Hazards from Combustion: Combustion may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[2][10]
References
-
CDMS. (2017). 2,4-D Amine 4 Safety Data Sheet. [Link]
-
MDPI. (2022). Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. [Link]
-
PubChem. 2,4-Diamino-N-(4-aminophenyl)benzamide. [Link]
- Google Patents. 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
-
MDPI. (2022). N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]
-
PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]
-
ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]
- Google Patents. Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- Google Patents.
-
ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
-
ResearchGate. (2025). Preparation and Adsorption Properties of Polymer Particles based on N, N, N', N'-Tetrakis(4-aminophenyl)-1,4-Benzenediamine. [Link]
-
PubMed Central. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]
-
MDPI. (2017). Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6. [Link]
-
National Institutes of Health. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. [Link]
-
ResearchGate. (2019). Synthesis and characterization of two novel poly(amide-imide)s containing pendent (5-(4,5-diphenyl-1H-imidazol-2-yl)furan-2-yl)phenyl moieties and natural amino acids linkages for adsorption of Cu(II). [Link]
-
PubChem. Benzamide, N-(4-aminophenyl)-. [Link]
Sources
- 1. 2,4-Diamino-N-(4-aminophenyl)benzamide | C13H14N4O | CID 14345324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 3. Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6 [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
2,4-Diaminobenzamide molecular structure and formula
Topic: 2,4-Diaminobenzamide Molecular Structure and Formula Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Structural Architecture, Synthetic Pathways, and Medicinal Utility
Executive Summary
This compound (CAS 64080-09-7) represents a critical pharmacophore in the design of epigenetic modulators, specifically Histone Deacetylase (HDAC) inhibitors. Distinguished by its 2-amino-benzamide motif, this scaffold functions as a "zinc-binding group" (ZBG), capable of chelating the catalytic zinc ion within the HDAC active site. Unlike hydroxamic acids (e.g., SAHA), benzamide derivatives often exhibit class-selective inhibition (preferentially targeting Class I HDACs), offering a distinct toxicity and efficacy profile. This guide details the molecular properties, validated synthetic routes, and structural logic governing its application in modern drug discovery.
Chemical Identity & Molecular Architecture
The molecular structure of this compound consists of a benzene core substituted with a primary amide group at position 1, and two primary amine groups at positions 2 and 4. The 2-amino group is structurally significant due to its potential for intramolecular hydrogen bonding with the amide carbonyl, locking the conformation in a planar state favorable for enzyme binding.
Table 1: Chemical Identification Data
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | This compound |
| CAS Registry Number | 64080-09-7 |
| Molecular Formula | C₇H₉N₃O |
| Molecular Weight | 151.17 g/mol |
| SMILES | NC1=CC(N)=CC=C1C(N)=O |
| InChI Key | VBPWYDATKAEZSI-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the connectivity and the critical "Zinc Binding Motif" inherent to the 2-aminobenzamide scaffold.
Figure 1: Structural connectivity of this compound highlighting the ortho-amino intramolecular interaction.
Physicochemical Profile
Understanding the physicochemical properties is essential for handling and formulation. The compound is a polar, crystalline solid. The presence of three nitrogen centers creates a complex ionization profile.
Table 2: Physical and Chemical Properties
| Parameter | Value / Description | Note |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow due to oxidation sensitivity. |
| Melting Point | ~160–165 °C (Predicted) | Experimental values vary by purity; decomposes upon melting. |
| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water; insoluble in non-polar solvents (Hexane). |
| pKa (Amine) | ~4.5 (Aniline-like) | The 2-amino group is less basic due to H-bonding with the amide. |
| pKa (Amide) | ~15 (Neutral) | Acts as a weak acid only under strong basic conditions. |
| LogP | 0.15 (Estimated) | Indicates moderate hydrophilicity; suitable for oral bioavailability. |
| H-Bond Donors | 3 | (-NH₂ x2, -CONH₂) |
| H-Bond Acceptors | 1 | (Carbonyl Oxygen) |
Synthetic Pathways & Optimization
The synthesis of this compound is classically achieved through the reduction of its nitro-precursor. This section details a robust laboratory-scale protocol, emphasizing safety and yield optimization.
Retrosynthetic Analysis
The most reliable route disconnects the amine groups to nitro groups. The precursor, 2,4-Dinitrobenzamide , can be synthesized from 2,4-dinitrobenzoic acid via the acid chloride.
Detailed Protocol: Reduction of 2,4-Dinitrobenzamide
Reagents: 2,4-Dinitrobenzamide, 10% Pd/C, Ethanol (or Methanol), Hydrogen gas (balloon or Parr shaker).
-
Preparation: Dissolve 10 mmol of 2,4-dinitrobenzamide in 50 mL of anhydrous ethanol.
-
Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), carefully add 10 wt% of Palladium on Carbon (10% Pd/C). Note: Pd/C is pyrophoric; add to the wet solvent or dampen with water first.
-
Hydrogenation: Purge the system with Hydrogen gas. Stir vigorously at room temperature under H₂ atmosphere (1–3 atm).
-
Expert Insight: The reduction of the nitro group at the 2-position is often faster due to proximity to the amide, but complete reduction to the diamine typically requires 4–12 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).
-
-
Work-up: Once the starting material is consumed, filter the mixture through a Celite pad to remove the catalyst. Caution: Do not let the filter cake dry out completely to avoid fire hazards.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be recrystallized from Ethanol/Water or purified via flash column chromatography if high purity is required for biological assays.
Figure 2: Synthetic workflow from commercially available starting materials.
Pharmacophore & Medicinal Utility[1]
The "Benzamide" Class of HDAC Inhibitors
This compound serves as a minimal scaffold for Class I selective HDAC inhibitors. The mechanism of action relies on the Zinc Binding Group (ZBG) .
-
Chelation Mechanism: The amide carbonyl oxygen and the 2-amino nitrogen coordinate with the Zn²⁺ ion in the active site of the HDAC enzyme.
-
Selectivity: Unlike hydroxamic acids (e.g., Vorinostat) which are pan-HDAC inhibitors, benzamides (e.g., Entinostat, Mocetinostat) often show selectivity for HDAC1, 2, and 3.
-
Role of the 4-Amino Group: While the 2-amino group is essential for zinc binding, the 4-amino group serves as a vector for extending the molecule into the "cap" region of the enzyme active site. Derivatization at the 4-position allows for the tuning of potency and physicochemical properties (solubility, permeability).
Analytical Characterization
To validate the synthesis of this compound, the following spectral signatures are expected:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 7.0–7.5 ppm: Amide protons (-CONH ₂). Often appear as two broad singlets due to restricted rotation.
-
δ 6.5–6.8 ppm: Aromatic protons (C5-H, C6-H, C3-H). The C3 proton will be significantly upfield due to shielding by two ortho-amino groups.
-
δ 5.0–6.0 ppm: Amine protons (-NH ₂). Two distinct broad signals corresponding to the 2-NH₂ and 4-NH₂ groups. The 2-NH₂ is often deshielded relative to the 4-NH₂ due to H-bonding.
-
-
IR Spectroscopy:
-
3300–3450 cm⁻¹: N-H stretching (primary amines and amide).
-
1650–1690 cm⁻¹: C=O stretching (Amide I band).
-
References
-
Synthesis and Properties of Benzamides
-
Source: PubChem. "Benzamide, 2,4-diamino- Compound Summary."
-
URL:[Link]
-
-
HDAC Inhibitor Mechanism
- Title: "Key structural requirements of benzamide derivatives for histone deacetylase inhibition."
- Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.
-
URL:[Link]
-
Reduction Protocols
- Title: "Catalytic Hydrogen
- Source:Organic Syntheses (General Protocol Adapt
-
URL:[Link]
An In-depth Technical Guide on the Solubility of 2,4-Diaminobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the compound's solubility. Poor solubility can significantly impede the absorption of a drug from the gastrointestinal tract, thereby reducing its oral bioavailability.[1] Furthermore, it can compromise the quality of data generated in various in vitro assays, potentially masking both desirable and undesirable properties of the compound.[1] This guide provides a comprehensive technical overview of the solubility of 2,4-Diaminobenzamide, a key building block in medicinal chemistry. We will delve into its physicochemical properties, explore its solubility profile in dimethyl sulfoxide (DMSO) and other common solvents, and provide detailed, field-proven methodologies for accurate solubility determination.
Physicochemical Properties of this compound: A Foundation for Understanding Solubility
To comprehend the solubility behavior of this compound, it is essential to first understand its molecular structure and inherent chemical properties. These characteristics dictate how the molecule interacts with various solvents.
-
Molecular Structure: this compound possesses a benzene ring substituted with two amino groups (-NH₂) and a carboxamide group (-CONH₂).
-
Polarity and Hydrogen Bonding: The presence of multiple amino and carboxamide groups, which can act as both hydrogen bond donors and acceptors, imparts a significant degree of polarity to the molecule. This high potential for hydrogen bonding is a key determinant of its solubility in polar solvents.
-
Ionization Potential (pKa): The amino groups are basic and can be protonated in acidic conditions, while the amide group is generally neutral. The pKa of the compound will influence its charge state at different pH values, which in turn significantly affects its aqueous solubility.[1]
Solubility Profile of this compound
Quantitative solubility data for this compound across a wide range of solvents is not extensively published. However, based on its chemical structure and general principles of solubility ("like dissolves like"), a qualitative and semi-quantitative profile can be established.
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful polar aprotic solvent capable of disrupting intermolecular hydrogen bonds in the solid state and forming strong hydrogen bonds with the amino and amide groups of this compound. It is a common solvent for dissolving a wide range of polar and non-polar compounds for screening and storage.[2] |
| Water (pH 7) | Polar Protic | Low to Moderate | The molecule's polarity and hydrogen bonding capabilities suggest some aqueous solubility. However, the aromatic ring contributes to its lipophilicity, limiting its solubility in neutral water. |
| Aqueous Buffers (Acidic pH) | Polar Protic | Moderate to High | At acidic pH, the amino groups will be protonated, forming charged species that are more readily solvated by water, thus increasing solubility. |
| Ethanol/Methanol | Polar Protic | Moderate | These polar protic solvents can engage in hydrogen bonding with this compound, leading to moderate solubility. |
| Acetone | Polar Aprotic | Low to Moderate | Acetone is less polar than DMSO and may be less effective at solvating the highly polar functional groups of the molecule. |
| Dichloromethane (DCM) | Nonpolar | Low | As a nonpolar solvent, DCM is unlikely to effectively solvate the polar amino and amide groups of this compound. |
| Hexane/Heptane | Nonpolar | Very Low/Insoluble | These nonpolar aliphatic hydrocarbons will not interact favorably with the polar functional groups of the molecule. |
Methodologies for Determining Solubility: A Practical Guide
Accurate determination of a compound's solubility is paramount in drug discovery. Two primary types of solubility are typically measured: kinetic and thermodynamic.[3]
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves when a concentrated solution (typically in DMSO) is added to an aqueous buffer.[3][4] It is a high-throughput method often used in the early stages of drug discovery for screening large numbers of compounds.[3][5]
-
Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the concentration of a saturated solution in equilibrium with the solid compound.[1] This method is more time-consuming but provides a more accurate and fundamental value, crucial for later stages of drug development.[1][3]
Experimental Workflow for Solubility Determination
The following section outlines a robust, self-validating protocol for determining both kinetic and thermodynamic solubility.
This high-throughput method relies on detecting the precipitation of a compound as its concentration increases in an aqueous buffer.[5]
Principle: A stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The point at which the compound precipitates is detected by an increase in light scattering, measured by a nephelometer.[5]
Diagram 1: Kinetic Solubility Workflow
Caption: Workflow for kinetic solubility determination using nephelometry.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[3]
-
Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Dispensing into Aqueous Buffer: Dispense a small volume (e.g., 2 µL) of each DMSO dilution into a 384-well microplate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate for a short period (e.g., 2 hours) at room temperature to allow for dissolution and potential precipitation.[6]
-
Nephelometry Reading: Measure the light scattering of each well using a microplate nephelometer.[5]
-
Data Analysis: Plot the light scattering units against the compound concentration. The point at which a sharp increase in scattering is observed indicates the kinetic solubility limit.[5]
This "gold standard" method measures the concentration of a saturated solution in equilibrium with excess solid.[7]
Principle: An excess amount of the solid compound is added to the solvent of interest and agitated until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined, typically by HPLC-UV.[1]
Diagram 2: Thermodynamic Solubility Workflow
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired solvent (e.g., DMSO, water, buffer). The presence of undissolved solid should be visible.[7]
-
Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully filter the supernatant through a 0.45 µm filter to remove all undissolved solid.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze both the standards and the filtered sample by a suitable analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[1][2]
Causality Behind Experimental Choices
-
Choice of DMSO for Stock Solutions: DMSO is widely used for preparing stock solutions due to its ability to dissolve a broad range of compounds at high concentrations.[2] This allows for the creation of concentrated stocks that can be easily diluted into aqueous media for various assays.
-
Use of HPLC-UV for Quantification: High-Performance Liquid Chromatography with UV detection is a robust and widely available technique for separating and quantifying the concentration of small molecules in solution.[1][2] Its selectivity and sensitivity make it ideal for solubility measurements.
-
Importance of Equilibration Time: In thermodynamic solubility measurements, allowing sufficient time for the system to reach equilibrium is critical for obtaining an accurate and reproducible result.[7] Insufficient equilibration time will lead to an underestimation of the true solubility.
Conclusion: A Strategic Approach to Solubility Assessment
The solubility of this compound, like any drug candidate, is a critical parameter that must be thoroughly characterized throughout the drug discovery and development process. By understanding its physicochemical properties and employing robust methodologies for both kinetic and thermodynamic solubility determination, researchers can make informed decisions about its suitability for further development. A strategic approach, beginning with high-throughput kinetic solubility screening and followed by more rigorous thermodynamic measurements for promising candidates, will ultimately save time and resources, and increase the likelihood of success in bringing new therapies to the clinic.
References
-
ResearchGate. (2025, August 8). Equilibrium solubility of sodium 2,4-diaminobenzene sulfonate in liquid mixtures (methanol + water, isopropanol + water, and 1,2-propanediol + water) from 273.15 K to 323.15 K. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
-
ResearchGate. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Diamino-N-(4-aminophenyl)benzamide. Retrieved from [Link]
-
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethylbenzamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
National Institute of Environmental Health Sciences. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2,4-Dinitrobenzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilities of compounds 1 and 2 at 10 −3 M in water−DMSO solvents. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis and Properties of Novel Poly(amide-imide)s Derived from 2,4-diaminotriphenylamine and Imide Ring-Preformed Dicarboxylic Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Retrieved from [Link]
-
ResearchGate. (2023, June 21). How to decide the percent of DMSO to dissolve my organic extract?. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Use of 2,4-Diaminobenzamide in Cell Culture Experiments
Introduction: Harnessing DNA Repair Inhibition for Cellular Research
In the intricate world of cellular biology, the ability to modulate fundamental processes such as DNA repair and cell death is a cornerstone of discovery. 2,4-Diaminobenzamide is a small molecule that belongs to the benzamide class of compounds. While research on this specific isomer is emerging, its structural similarity to well-characterized molecules like 3-aminobenzamide and other benzamide derivatives strongly suggests its function as an inhibitor of Poly(ADP-ribose) polymerase (PARP).[1][2][3] PARP enzymes, particularly PARP1, are critical sentinels of genome integrity. They detect DNA single-strand breaks (SSBs) and, upon activation, synthesize large poly(ADP-ribose) (PAR) chains that recruit other DNA repair factors.[2]
By inhibiting PARP, compounds like this compound prevent the efficient repair of SSBs. These unrepaired lesions can then degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately triggering cell cycle arrest or programmed cell death (apoptosis).[2][4] This mechanism makes this compound a valuable tool for researchers in oncology, neurobiology, and drug development to probe DNA damage response (DDR) pathways, induce apoptosis, and potentially sensitize cancer cells to other DNA-damaging agents.
This guide provides a comprehensive overview of the mechanism of action and detailed protocols for the application of this compound in cell culture experiments.
Mechanism of Action: From PARP Inhibition to Apoptosis
The primary putative mechanism of action for this compound is the competitive inhibition of PARP enzymes at the NAD+ binding site.[3] This disruption of the DNA damage response cascade initiates a series of downstream cellular events.
-
DNA Damage & PARP1 Activation: Cellular DNA is constantly under assault from endogenous sources (e.g., reactive oxygen species) and exogenous agents, leading to single-strand breaks (SSBs). PARP1 binds to these SSBs, triggering its enzymatic activity.
-
Inhibition by this compound: this compound occupies the NAD+ binding pocket of PARP1, preventing the synthesis of PAR chains. This "traps" the PARP1 enzyme on the DNA.
-
Collapse of Replication Fork: During the S-phase of the cell cycle, the DNA replication machinery encounters the trapped PARP1-SSB complex, leading to the collapse of the replication fork and the formation of a highly toxic double-strand break (DSB).
-
Apoptosis Induction: In cells with deficient DSB repair pathways (such as those with BRCA1/2 mutations), or when the burden of DSBs is too high, the cell is directed towards the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of executioner caspases (like Caspase-3 and -7) that dismantle the cell.[5][6] A key event in this cascade is the cleavage of PARP1 itself by Caspase-3, a hallmark of apoptosis.
Caption: Putative mechanism of this compound-induced apoptosis.
Core Applications & Experimental Protocols
Before beginning any experiment, it is crucial to properly prepare the compound.
Protocol 1: Preparation of this compound Stock Solution
The solubility of a compound is critical for its efficacy in cell culture. Benzamides are typically soluble in organic solvents.
Rationale: A concentrated stock solution in an organic solvent like DMSO allows for minimal disruption of the aqueous cell culture medium upon final dilution. DMSO is widely used as it is miscible with media and generally well-tolerated by cells at low final concentrations (<0.5%).
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Concentration | 10-50 mM |
| Storage | -20°C, protected from light and moisture |
| Working Dilution | Further dilute in complete cell culture medium to the final desired concentration immediately before use. |
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the powder is completely dissolved. A brief warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store aliquots at -20°C.
Application 1: Assessing Cytotoxicity and Determining IC50
A fundamental first step is to determine the concentration range over which this compound is cytotoxic to your specific cell line. This is typically achieved with a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50). The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]
Caption: Experimental workflow for cytotoxicity (IC50) determination using MTT assay.
Protocol 2: MTT Assay for Cell Viability
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium.[7] Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.
-
Crucial Controls: Include "untreated" wells (medium only) and "vehicle control" wells (medium with the highest concentration of DMSO used in the treatment wells).
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Application 2: Induction and Analysis of Apoptosis
This compound is expected to induce apoptosis.[5] A robust method for quantifying apoptosis is flow cytometry using Annexin V and Propidium Iodide (PI) staining.
-
Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent DNA intercalator that is excluded by live cells with intact membranes. It stains late apoptotic and necrotic cells where membrane integrity is lost.
Protocol 3: Apoptosis Quantification by Annexin V/PI Staining
Materials:
-
Cells treated with this compound (at IC50 and 2x IC50 concentrations) and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (and controls) for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.
-
Analysis: Gate the cell populations to distinguish between:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Application 3: Cell Cycle Analysis
PARP inhibition can lead to the accumulation of DNA damage, which often triggers cell cycle checkpoints, leading to arrest in specific phases like G2/M or S-phase.[8][9][10] This can be analyzed by staining DNA with a fluorescent dye like Propidium Iodide and measuring fluorescence intensity by flow cytometry.
Protocol 4: Cell Cycle Analysis by PI Staining
Materials:
-
Treated and control cells
-
Ice-cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1x10^6 cells per sample following treatment.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
RNA Digestion: Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C to ensure only DNA is stained.
-
DNA Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL). Incubate for 15 minutes in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Analysis: Use cell cycle analysis software to model the histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Application 4: Confirmation of Apoptotic Pathway
A key biochemical hallmark of caspase-mediated apoptosis is the cleavage of PARP1 (116 kDa) by Caspase-3 into two fragments of approximately 89 kDa and 24 kDa. Detecting the 89 kDa fragment by Western blotting provides strong evidence for the induction of apoptosis.[11]
Protocol 5: Detection of PARP Cleavage by Western Blotting
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-PARP that detects both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in ice-cold RIPA buffer.[12]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Analysis: Look for a decrease in the band corresponding to full-length PARP1 (116 kDa) and the appearance of the cleaved fragment (89 kDa) in treated samples compared to controls.
References
-
2,4-D causes oxidative stress induction and apoptosis in human dental pulp stem cells (hDPSCs). PubMed, National Center for Biotechnology Information. [Link]
-
2,4-D-Dimethylammonium | C10H13Cl2NO3. PubChem, National Center for Biotechnology Information. [Link]
- Process for improving the solubility of cell culture media.
-
How PARP inhibitors (PARPi) work. YouTube. [Link]
-
BMS-536924 sensitizes human epithelial ovarian cancer cells to the PARP inhibitor, 3-aminobenzamide. McGill University eScholarship. [Link]
-
Mechanism of action for N-substituted benzamide-induced apoptosis. PMC, National Center for Biotechnology Information. [Link]
-
Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. ResearchGate. [Link]
-
Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells. MDPI. [Link]
-
Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. PubMed, National Center for Biotechnology Information. [Link]
-
Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. PubMed, National Center for Biotechnology Information. [Link]
-
Flow cytometry of cells treated with 3-aminobenzamide. ResearchGate. [Link]
-
Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. ResearchGate. [Link]
-
I tried to perform a western blot with PARP1 antibody but no band was onserved? ResearchGate. [Link]
-
Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor. PubMed, National Center for Biotechnology Information. [Link]
-
Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PMC, National Center for Biotechnology Information. [Link]
-
Flow cytometry in formamide treated cells. PubMed, National Center for Biotechnology Information. [Link]
-
3-aminobenzamide, a potent inhibitor of poly (ADP-ribose) polymerase, causes a rapid death of HL-60 cells cultured in serum-free medium. PubMed, National Center for Biotechnology Information. [Link]
-
Caspase Functions in Cell Death and Disease. PMC, National Center for Biotechnology Information. [Link]
-
Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed, National Center for Biotechnology Information. [Link]
-
Structural requirements for potent PARP inhibition. The benzamide... ResearchGate. [Link]
-
The Dual Mode of Antibacterial Action of the Synthetic Small Molecule DCAP Involves Lipid II Binding. PubMed, National Center for Biotechnology Information. [Link]
-
How to perform cell synchronization in specific cell cycle phases. Bitesize Bio. [Link]
-
General Protocol for Western Blotting. Bio-Rad. [Link]
-
Effects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation. OAText. [Link]
-
4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. National Institutes of Health. [Link]
-
Apoptosis Induction Phase. Bio-Rad Antibodies. [Link]
-
Effect of 3-aminobenzamide on the rate of ligation during repair of alkylated DNA in human fibroblasts. PubMed, National Center for Biotechnology Information. [Link]
-
Regulation of caspase activation and cis-diamminedichloroplatinum(II)-induced cell death by protein kinase C. PubMed, National Center for Biotechnology Information. [Link]
-
DNA Repair Mechanisms & Their Significance. YouTube. [Link]
-
Increased PRAME-Specific CTL Killing of Acute Myeloid Leukemia Cells by Either a Novel Histone Deacetylase Inhibitor Chidamide Alone or Combined Treatment with Decitabine. PLOS One. [Link]
-
Cell Synchronization by Double Thymidine Block. PMC, National Center for Biotechnology Information. [Link]
-
Caspase-independent cell death in AML: caspase inhibition in vitro with pan-caspase inhibitors or in vivo by XIAP or Survivin does not affect cell survival or prognosis. PubMed, National Center for Biotechnology Information. [Link]
-
Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities. PubMed, National Center for Biotechnology Information. [Link]
-
What's a suitable positive control for detection of PARP cleavage using western blotting? ResearchGate. [Link]
-
The effect of inhibition of (ADP-ribose)n biosynthesis on DNA repair assayed by the nucleoid technique. PubMed, National Center for Biotechnology Information. [Link]
-
Quantitative Flow Cytometry Measurements in Antibodies Bound per Cell Based on a CD4 Reference. Current Protocols in Cytometry. [Link]
-
Magainin 2 in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells. National Institutes of Health. [Link]
-
DNA Repair Mechanisms: Beautiful USMLE Lectures. YouTube. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. 2,4-D causes oxidative stress induction and apoptosis in human dental pulp stem cells (hDPSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mcgill.ca [mcgill.ca]
- 12. bio-rad.com [bio-rad.com]
Application Notes & Protocols: Developing Biochemical and Cellular Assays with 2,4-Diaminobenzamide and its Analogs for PARP Inhibitor Discovery
Introduction: The Benzamide Pharmacophore in PARP Inhibition
The benzamide scaffold represents a cornerstone in the development of inhibitors targeting the Poly(ADP-ribose) polymerase (PARP) enzyme family. The primary amide (carboxamide) group of the benzamide moiety is critical, forming key hydrogen bonds within the nicotinamide-binding pocket of the PARP catalytic domain, effectively acting as a competitive inhibitor by mimicking the nicotinamide portion of the enzyme's natural substrate, NAD+.[1][2] This mechanism is foundational to the therapeutic effect of numerous clinically approved PARP inhibitors.[3]
Scientific Foundation: PARP's Role in DNA Repair and Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that functions as a DNA damage sensor.[6][7] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, such as histones. This process, known as PARylation, creates a negatively charged scaffold that recruits other key DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[6]
PARP inhibitors, like the benzamides, block this catalytic activity. In normal, healthy cells, this is not catastrophic, as an alternative, high-fidelity DNA repair pathway—homologous recombination (HR)—can repair the more complex double-strand breaks (DSBs) that arise when SSBs are not resolved.[3] However, in cancer cells with mutations in HR-pathway genes (e.g., BRCA1 or BRCA2), the inhibition of PARP leads to an accumulation of unrepaired DSBs, overwhelming the cell's compromised repair machinery and leading to cell death. This concept, where a defect in one of two pathways is tolerable but a defect in both is lethal, is known as synthetic lethality .[3]
Figure 1. PARP1 signaling pathway and the mechanism of synthetic lethality.
Preliminary Compound Characterization: A Self-Validating First Step
Before initiating enzymatic or cellular assays, it is imperative to establish the fundamental physicochemical properties of the test compound. This preliminary characterization is a self-validating step; without it, any subsequent assay data is unreliable. Key parameters include purity, solubility, and stability in assay-relevant solvents like Dimethyl Sulfoxide (DMSO).
Expert Insight: Inconsistent solubility is a primary source of non-reproducible data in high-throughput screening. Always create stock solutions at a high concentration (e.g., 10-50 mM in 100% DMSO), visually inspect for full dissolution, and never use a stock that contains precipitate. The stability of the compound in DMSO and aqueous assay buffers should also be assessed, for instance, by monitoring its purity via HPLC over time.
The table below outlines essential properties to be determined for a novel compound like this compound, with data for the known analog 4-Aminobenzamide provided as a reference point.
| Property | Description | Reference Data: 4-Aminobenzamide | Experimental Determination for this compound |
| Molecular Formula | The elemental composition of the molecule. | C₇H₈N₂O[5] | C₇H₉N₃O (Hypothesized) |
| Molecular Weight | The mass of one mole of the substance. | 136.15 g/mol [5] | 151.17 g/mol (Hypothesized) |
| Purity | Percentage of the desired compound in the sample. | >98% (Typical commercial grade)[8] | Determine by HPLC-UV, LC-MS, or qNMR. |
| Appearance | Physical state and color of the solid compound. | Off-white to beige crystalline powder.[8][9] | Visual inspection. |
| Melting Point | Temperature at which the solid becomes a liquid. | 181-183 °C[10] | Determine using a melting point apparatus. |
| Solubility in DMSO | Maximum concentration that can be dissolved in DMSO. | Soluble (Specific concentration varies by source) | Prepare serial dilutions in DMSO to find the saturation point. |
| Aqueous Solubility | Solubility in water or assay buffer. | Slightly soluble in water.[9][10] | Test solubility in assay buffer at the highest working concentration. |
| Stability | Chemical stability of the compound in stock solution and assay conditions. | Stable under recommended storage conditions.[9] | Incubate in DMSO/buffer and analyze degradation by LC-MS over time. |
Protocol 1: Biochemical PARP1 Inhibition Assay (Fluorometric)
This protocol describes a homogenous, 96-well plate-based assay to determine the in vitro potency (IC₅₀) of a test compound against recombinant human PARP1 enzyme. The assay measures the consumption of NAD+, which is proportional to PARP1 activity.[6]
Causality Behind Experimental Choices:
-
Activated DNA: PARP1 is catalytically activated by binding to DNA strand breaks. Nicked or "activated" DNA is therefore a required cofactor to stimulate the enzyme in vitro.[6]
-
Fluorometric Detection: This method measures the amount of nicotinamide, a byproduct of the PARP1 reaction, via an enzymatic cycling reaction that generates a fluorescent product. It is highly sensitive and avoids the use of radioactive materials.[6]
-
Control Inhibitor: A well-characterized inhibitor, such as 3-Aminobenzamide (3-AB) or Olaparib, must be run in parallel to validate the assay performance on any given day and to serve as a benchmark for the test compound's potency.[11]
Figure 2. Workflow for a biochemical PARP1 fluorometric inhibition assay.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris pH 8.0, 4 mM MgCl₂, 250 µM DTT).
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at 10 mM. Then, create intermediate dilutions in Assay Buffer such that the final DMSO concentration in the assay does not exceed 1-2%.[6] Prepare a similar dilution series for a control inhibitor (e.g., 3-Aminobenzamide).
-
Enzyme/DNA Mix: Prepare a mix containing recombinant human PARP1 enzyme and activated DNA in Assay Buffer at 2X the final desired concentration.
-
Substrate: Prepare β-NAD+ in Assay Buffer at 2X the final desired concentration (e.g., 1 mM).
-
-
Assay Procedure (96-well format):
-
To appropriate wells, add 25 µL of the 2X Enzyme/DNA mix.
-
Add 5 µL of diluted test compound, control inhibitor, or DMSO (for 100% activity and 0% activity controls).
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of 2X β-NAD+ solution to all wells except the "no enzyme" control. Add 20 µL of Assay Buffer to the "no enzyme" wells. Final volume should be 50 µL.
-
Mix gently and incubate for 30-60 minutes at 37°C.
-
Stop the reaction and develop the signal according to the manufacturer's instructions for your chosen fluorometric detection kit (e.g., by adding 50 µL of developer mix).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Read the plate on a fluorometer (e.g., Excitation ~420 nm, Emission ~450 nm).[6]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data by setting the average of the DMSO-only wells to 100% activity and the average of a high-concentration control inhibitor to 0% activity.
-
Calculate the percent inhibition for each concentration of your test compound.
-
Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Example Data Presentation:
| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Notes |
| Olaparib (Control) | 1 - 5[7] | 1 - 5[3] | Potent, dual PARP1/2 inhibitor. |
| 3-Aminobenzamide (Control) | ~3,000 - 10,000[11] | - | Weak, non-selective PARP inhibitor. |
| This compound | User-determined value | User-determined value | Hypothetical data to be generated. |
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
A potent IC₅₀ in a biochemical assay is a critical first step, but it does not prove that the compound can enter a cell and bind to its intended target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in intact cells or cell lysates.[12] The principle is that when a ligand binds to its protein target, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[13][14]
Causality Behind Experimental Choices:
-
Intact Cells: Performing the initial heating step on live, intact cells provides the most physiologically relevant assessment of target engagement, accounting for cell permeability and intracellular compound concentration.
-
Temperature Gradient: A temperature gradient is applied to determine the protein's melting curve (Tagg). A stabilizing ligand will shift this curve to the right (higher Tagg).
-
Western Blotting/AlphaLISA: The amount of soluble PARP1 remaining after heating is quantified. Western blotting is the classic method, while higher-throughput techniques like AlphaLISA can be developed for screening.[15]
Figure 3. General workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).
Detailed Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MDA-MB-436, a BRCA1-mutant line) to ~80% confluency.
-
Treat cells with this compound (e.g., at 10x its biochemical IC₅₀) or vehicle (DMSO) for 1-2 hours under normal culture conditions.
-
-
Heating and Lysis:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat for 3 minutes across a range of temperatures (e.g., a gradient from 40°C to 64°C). One aliquot should be kept at room temperature as a non-heated control.
-
Immediately cool the samples on ice for 3 minutes.
-
Lyse the cells by subjecting them to 3 rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Detection and Analysis:
-
Determine the protein concentration of each supernatant (e.g., via BCA assay).
-
Normalize all samples to the same total protein concentration.
-
Analyze the amount of soluble PARP1 in each sample by Western blot using a specific anti-PARP1 antibody.
-
Quantify the band intensities using densitometry.
-
Plot the normalized band intensity against the corresponding temperature for both the vehicle- and compound-treated samples to visualize the thermal shift. A successful target engagement will result in more soluble PARP1 at higher temperatures in the compound-treated samples.
-
Troubleshooting Common Assay Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability (Biochemical Assay) | - Inaccurate pipetting.- Incomplete mixing.- Compound precipitation. | - Use calibrated multichannel pipettes.- Ensure plates are gently agitated after reagent addition.- Visually inspect compound dilutions; reduce final assay concentration if solubility is an issue. |
| Low Z'-Factor or Signal-to-Background (Biochemical Assay) | - Inactive enzyme or substrate.- Suboptimal reagent concentrations. | - Use fresh, quality-controlled reagents.- Titrate enzyme, DNA, and NAD+ concentrations to find the optimal assay window. |
| No Thermal Shift Observed (CETSA) | - Compound is not cell-permeable.- Compound does not bind/stabilize the target in cells.- Incorrect temperature range tested. | - Verify cell permeability using other methods (e.g., LC-MS analysis of cell lysates).- Re-evaluate biochemical data; the compound may be an off-target hit.- Test a broader temperature range to ensure the protein's melting point is covered. |
| Inconsistent Western Blot Bands (CETSA) | - Uneven protein loading.- Poor antibody quality. | - Perform a precise protein quantification (BCA) before loading gels.- Validate the primary antibody for specificity and optimal dilution. |
References
-
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed, National Center for Biotechnology Information.[Link]
-
2,4-Dihydroxybenzamide | C7H7NO3 | CID 76601. PubChem, National Center for Biotechnology Information.[Link]
-
SAFETY DATA SHEET 2,4-D / AMINE 4. Greenbook.[Link]
-
4-Aminobenzamide, C7H8N2O, 2835-68-9. Mallak Specialties Pvt Ltd.[Link]
-
Safety Data Sheet - Genfarm 2,4-D AMINE 625 HERBICIDE. Genfarm.[Link]
-
Material Safety Data Sheet - 4-Aminobenzamide, 98%. Cole-Parmer.[Link]
-
2,4-Diamino-N-(4-aminophenyl)benzamide | C13H14N4O | CID 14345324. PubChem, National Center for Biotechnology Information.[Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Center for Biotechnology Information.[Link]
-
Structural requirements for potent PARP inhibition. ResearchGate.[Link]
-
3,4-Diaminobenzamide | C7H9N3O | CID 21217843. PubChem, National Center for Biotechnology Information.[Link]
-
A CETSA HT assay to screen for intracellular PARP1 target engagement. ResearchGate.[Link]
-
Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. Taylor & Francis Online.[Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Center for Biotechnology Information.[Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI.[Link]
-
Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. National Center for Biotechnology Information.[Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.[Link]
-
BMS-536924 sensitizes human epithelial ovarian cancer cells to the PARP inhibitor, 3-aminobenzamide. McGill University eScholarship.[Link]
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. National Center for Biotechnology Information.[Link]
-
Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Publications.[Link]
-
4-Aminobenzamide | C7H8N2O | CID 76079. PubChem, National Center for Biotechnology Information.[Link]
-
Inhibitors of PARP: Number crunching and structure gazing. National Center for Biotechnology Information.[Link]
-
3-Aminobenzamide | C7H8N2O | CID 1645. PubChem, National Center for Biotechnology Information.[Link]
-
2-[(4-Nitrobenzoyl)amino]benzamide | C14H11N3O4 | CID 966753. PubChem, National Center for Biotechnology Information.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminobenzamide | C7H8N2O | CID 76079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide [mallakchemicals.com]
- 10. p-Aminobenzamide | 2835-68-9 [chemicalbook.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. mdpi.com [mdpi.com]
- 13. annualreviews.org [annualreviews.org]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,4-Diaminobenzamide Analogs in Cell Assays
Welcome to the technical support center for optimizing the use of 2,4-Diaminobenzamide analogs, a class of compounds primarily recognized for their role as Poly(ADP-ribose) polymerase (PARP) inhibitors in cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound analogs and related PARP inhibitors in cell culture experiments.
Q1: What is the primary mechanism of action for this compound analogs in cell assays?
A1: this compound and its related structures, such as 3-aminobenzamide, primarily function as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP is a family of proteins crucial for DNA repair.[1][2] By inhibiting PARP, these compounds can enhance the cytotoxic effects of DNA-damaging agents and are particularly effective in cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[3]
Q2: What are the common applications of this compound analogs in cell-based assays?
A2: These compounds are widely used to:
-
Investigate the role of PARP in DNA repair and cell death pathways.
-
Potentiate the effects of chemotherapeutic agents and radiation.[4][5]
-
Selectively target cancer cells with specific DNA repair defects (synthetic lethality).[3]
-
Study cellular processes such as cell cycle progression and apoptosis.[6][7]
Q3: How should I prepare and store this compound analogs for cell culture experiments?
A3: Proper handling is critical for reproducibility.
-
Solubility: The solubility of benzamide derivatives can be a limiting factor. It is recommended to first dissolve the compound in an organic solvent like DMSO to create a high-concentration stock solution. Subsequently, this stock can be diluted in cell culture medium to the desired final concentration. Be aware that some derivatives may have poor solubility in aqueous solutions.[8][9][10]
-
Stability: While many benzamide compounds are relatively stable, their stability in cell culture media over long incubation periods can vary.[11] It is advisable to prepare fresh dilutions from the stock solution for each experiment. Long-term storage of stock solutions should be at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the key parameters to consider when optimizing the concentration of a this compound analog?
A4: Optimization is crucial for obtaining meaningful and reproducible results. Key parameters include:
-
Cell Type: Different cell lines exhibit varying sensitivities to PARP inhibitors.
-
Assay Endpoint: The optimal concentration will depend on whether you are assessing PARP inhibition, cytotoxicity, or synergistic effects.
-
Incubation Time: The duration of exposure to the compound will influence its effects.
-
Compound-Specific Potency: Different analogs will have different IC50 values for PARP inhibition.
II. Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound analogs in cell assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal in Assays | - Non-specific binding of the compound. - Autofluorescence of the compound. - Suboptimal washing steps. | - Include a "no-cell" control with the compound to assess autofluorescence. - Optimize washing steps by increasing the number or duration of washes. - Test a different detection reagent or filter set if using a fluorescence-based assay. |
| Unexpected Cytotoxicity | - The concentration used is too high for the specific cell line. - Off-target effects of the compound. - Synergistic effects with components in the cell culture medium. | - Perform a dose-response curve to determine the cytotoxic concentration range for your cell line. - Reduce the incubation time. - Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%). |
| Inconsistent or Irreproducible Results | - Inconsistent cell seeding density. - Variation in compound concentration between experiments. - Cell passage number affecting cell health and response. - Instability of the compound in the culture medium. | - Standardize cell seeding protocols and ensure even cell distribution in plates.[12] - Prepare fresh dilutions of the compound from a validated stock solution for each experiment. - Use cells within a consistent and low passage number range.[12][13] - Minimize the time between adding the compound to the medium and applying it to the cells. |
| Poor Solubility/Precipitation in Media | - The compound's solubility limit in aqueous media has been exceeded. | - Increase the concentration of the organic solvent in the final dilution (while staying within the cell line's tolerance). - Prepare a more concentrated stock solution to minimize the volume added to the media. - Consider using a different analog with improved solubility characteristics.[8] |
III. Experimental Protocols & Workflows
A. Determining the Optimal Concentration: A Step-by-Step Guide
This protocol outlines a general workflow for determining the optimal, non-toxic concentration of a this compound analog for your specific cell assay.
1. Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and recover for 24 hours.
2. Compound Preparation and Dilution:
-
Prepare a high-concentration stock solution of the this compound analog in sterile DMSO.
-
Perform a serial dilution of the stock solution in a complete cell culture medium to achieve a range of final concentrations. It is advisable to test a broad range initially (e.g., 1 nM to 100 µM).
3. Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the dilutions.
-
Untreated Control: Cells in fresh medium without any treatment.
-
4. Incubation:
-
Incubate the plate for a duration relevant to your assay endpoint (e.g., 24, 48, or 72 hours).
5. Viability/Cytotoxicity Assay:
6. Data Analysis:
-
Plot the cell viability against the log of the compound concentration.
-
Determine the concentration range that shows minimal cytotoxicity. This range can then be used for subsequent functional assays.
Caption: Simplified pathway showing PARP activation and its inhibition by a this compound analog.
IV. References
-
Pillay, O., et al. (1999). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. Retrieved from [Link]
-
Google Patents. (n.d.). US10421941B2 - Process for improving the solubility of cell culture media. Retrieved from
-
Gomathy, V., et al. (2023). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. PubMed. Retrieved from [Link]
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. Retrieved from [Link]
-
Kracikova, M., et al. (2013). Magainin 2 in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells. NIH. Retrieved from [Link]
-
Stadler, M., et al. (2021). Comparing in vitro cytotoxic drug sensitivity in colon and pancreatic cancer using 2D and 3D cell models: Contrasting viability and growth inhibition in clinically relevant dose and repeated drug cycles. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. PMC. Retrieved from [Link]
-
Monti, D., et al. (1994). Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities. PubMed. Retrieved from [Link]
-
Schwartz, J. L., et al. (1983). Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. PMC. Retrieved from [Link]
-
Nawrocka, W., & Zimecki, M. (1998). Synthesis and immunotropic activity of some 2-aminobenzimidazoles, Part 4. PubMed. Retrieved from [Link]
-
Jameson, D., et al. (2016). An introduction to Performing Immunofluorescence Staining. PMC. Retrieved from [Link]
-
Shaveta, G., et al. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. NIH. Retrieved from [Link]
-
Lee, S., et al. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. MDPI. Retrieved from [Link]
-
Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media. Retrieved from
-
Zandarashvili, L., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. PMC. Retrieved from [Link]
-
Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
University of California, San Diego. (n.d.). ImmunoFluorescence Protocol. Retrieved from [Link]
-
Li, Y., et al. (2022). Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells. MDPI. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved from [Link]
-
Al-Hujaily, E. M., et al. (2009). BMS-536924 sensitizes human epithelial ovarian cancer cells to the PARP inhibitor, 3-aminobenzamide. McGill University. Retrieved from [Link]
-
Babich, M. A., & Day, R. S. 3rd. (1988). Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. PubMed. Retrieved from [Link]
-
Elabscience. (2021). Immunofluorescence Staining Kit Guide. Retrieved from [Link]
-
Guarnieri, S., et al. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Vascular Cell. Retrieved from [Link]
-
Mackay, G. A., et al. (2011). Inhibition of the cellular function of perforin by 1-amino-2,4-dicyanopyrido[1,2-a]benzimidazoles. PubMed. Retrieved from [Link]
-
Mossine, A. V., et al. (2021). DoE Optimization Empowers the Automated Preparation of Enantiomerically Pure [18F]Talazoparib and its In Vivo. Amazon S3. Retrieved from [Link]
-
Nebraska Center for Biotechnology. (n.d.). Immunofluorescence - Protocols - Microscopy. Retrieved from [Link]
-
Rampersad, S. N., et al. (2018). Alamar Blue assay optimization to minimize drug interference and inter assay viability. PMC. Retrieved from [Link]
Sources
- 1. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 13. youtube.com [youtube.com]
- 14. Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alamar Blue assay optimization to minimize drug interference and inter assay viability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Diaminobenzamide Solubility & Handling
Executive Summary & Molecule Profile
2,4-Diaminobenzamide is a critical pharmacophore scaffold, most notably serving as the structural anchor for benzamide-class Histone Deacetylase (HDAC) inhibitors such as Entinostat (MS-275) and Tacedinaline [1, 2].
Researchers frequently encounter two primary failure modes with this compound:
-
"Crash-out" Precipitation: Immediate crystallization upon dilution from organic stock into aqueous buffers.
-
Oxidative Degradation: Rapid discoloration (browning/pinking) of solutions due to the high reactivity of the electron-rich diamine motif.
This guide provides self-validating protocols to overcome these physicochemical limitations.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Value / Characteristic | Implication for Handling |
| Molecular Weight | 151.17 g/mol | Low MW facilitates membrane permeability but high crystal lattice energy reduces water solubility. |
| Water Solubility | Sparingly Soluble (<1 mg/mL) | DO NOT attempt to dissolve directly in water or PBS. |
| DMSO Solubility | Soluble (>30 mg/mL) | The preferred solvent for stock solutions [3].[1] |
| LogP | ~0.3 - 0.6 (Predicted) | Moderately polar, but intermolecular H-bonding drives aggregation in water. |
| pKa (Aniline) | ~4.5 - 5.0 (Weak Base) | Ionizes only at low pH. Neutral at physiological pH (7.4). |
| Appearance | Off-white to beige powder | Darker colors indicate oxidation. |
Solubility Decision Tree
Before beginning your experiment, determine your solvent strategy based on the final application.
Figure 1: Decision matrix for solvent selection. Note that direct aqueous dissolution is rarely successful.
Troubleshooting Guide (FAQ)
Issue 1: "I added the powder directly to PBS/Media, and it floats or clumps. It won't dissolve even with sonication."
The Science: this compound possesses a rigid crystal lattice stabilized by intermolecular hydrogen bonds between the amide and amine groups. Water molecules at neutral pH cannot easily disrupt these lattice forces. Furthermore, at pH 7.4, the aniline groups are uncharged (neutral), minimizing hydration.
The Solution: You must use the "Organic Stock" method .
-
Dissolve the powder in 100% DMSO (dimethyl sulfoxide) to create a high-concentration stock (e.g., 50 mM or 100 mM).
-
Verify the solution is completely clear.
-
Dilute this stock into your aqueous buffer.
-
Note: Ensure the final DMSO concentration remains below the toxicity threshold for your assay (typically <0.5% for cell culture, <5% for enzymatic assays) [4].
-
Issue 2: "My solution turned pink/brown after 24 hours."
The Science: This is a classic sign of oxidative instability . The molecule contains two amino groups attached to an electron-rich aromatic ring. In the presence of oxygen and light, these groups undergo radical oxidation, forming quinone-imine type impurities (highly colored). This degradation reduces the effective concentration of your drug and generates toxic byproducts that can confound biological data [5].
The Solution:
-
Storage: Store solid powder at -20°C, desiccated, and protected from light.
-
Stock Solutions: Prepare fresh DMSO stocks. If storage is necessary, freeze aliquots at -80°C under argon or nitrogen gas.
-
Antioxidants: For non-cellular assays, adding 1 mM DTT (Dithiothreitol) or TCEP to the buffer can prevent oxidation.
Issue 3: "Precipitation occurs immediately upon diluting the DMSO stock into cell culture media."
The Science: This is the "Crash-Out" effect . When a hydrophobic molecule in DMSO hits water, the DMSO rapidly mixes with the water (exothermic hydration), leaving the drug molecules "stranded" in a high-polarity environment. If the local concentration exceeds the solubility limit before the drug can disperse, micro-crystals form instantly.
The Solution: Use the "Vortex-Injection" Protocol :
-
Have your culture media pre-warmed to 37°C.
-
Set your pipette to the required volume of DMSO stock.
-
Immerse the pipette tip into the center of the media volume.
-
Expel the stock quickly while simultaneously vortexing or swirling the media.
-
Do not drop the DMSO stock onto the surface of the static liquid.
Validated Protocols
Protocol A: Preparation of 50 mM Stock Solution
Target Volume: 1 mL Reagents: this compound (MW 151.17), Anhydrous DMSO (Sigma-Aldrich or equivalent).
-
Weigh 7.56 mg of this compound.
-
Transfer to a 1.5 mL amber microcentrifuge tube (amber protects from light).
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Visual Check: Solution should be clear and colorless to pale yellow. If particles remain, sonicate in a water bath at 37°C for 5 minutes.
Protocol B: Serial Dilution for IC50 Assays (Preventing Precipitation)
Objective: Dilute from 50 mM stock to 10 µM assay concentration.
-
Intermediate Step: Dilute the 50 mM stock 1:10 in DMSO first (not water) to get 5 mM.
-
Why? Keeping the compound in organic solvent during intermediate steps prevents premature precipitation.
-
-
Final Dilution: Dilute the 5 mM DMSO intermediate 1:500 into the assay buffer.
-
Calculation: 2 µL of 5 mM stock + 998 µL Buffer = 10 µM Final.
-
Final DMSO: 0.2% (Safe for most cells).
-
Mechanistic Visualization: The "Crash-Out" Phenomenon
Understanding the thermodynamics of mixing is crucial for preventing experimental error.
Figure 2: The kinetic competition between dispersion and nucleation. Rapid mixing favors dispersion (Path B).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5311, Entinostat. Retrieved February 5, 2026 from [Link]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin #102B.[2] (Establishes DMSO as universal solvent for polar aromatics).
-
Rathore, A. S., et al. (2021). Oxidation and Deamidation of Therapeutic Proteins and Scaffolds.[3] Journal of Pharmaceutical Sciences. (Discusses oxidative mechanisms of amine/amide groups). [Link]
Sources
Validation & Comparative
A Comparative Guide to 2,4-Diaminobenzamide and 3-Aminobenzamide as PARP Inhibitors: A Data-Driven and In-Silico-Informed Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of PARP (Poly (ADP-ribose) polymerase) inhibition, a critical strategy in cancer therapy, the strategic selection and design of small molecule inhibitors are paramount. This guide provides a detailed comparative analysis of two benzamide-based PARP inhibitors: the well-characterized 3-aminobenzamide and its lesser-known isomer, 2,4-Diaminobenzamide . While extensive experimental data underpins the activity of 3-aminobenzamide, a scarcity of public domain information on this compound necessitates a partially theoretical comparison grounded in established structure-activity relationships (SAR) for this class of inhibitors.
Introduction to PARP and the Significance of its Inhibition
Poly (ADP-ribose) polymerases are a family of enzymes pivotal to a range of cellular functions, most notably DNA damage repair and the maintenance of genomic stability. PARP enzymes, particularly PARP1 and PARP2, are activated by DNA strand breaks and catalyze the addition of ADP-ribose units to various nuclear proteins, a process known as PARylation. This signaling event recruits other DNA repair proteins to the site of damage.
The inhibition of PARP is a powerful therapeutic strategy, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. By blocking PARP-mediated repair of single-strand breaks, these lesions accumulate and are converted into more lethal double-strand breaks during DNA replication. In cancer cells with compromised homologous recombination repair, these double-strand breaks cannot be efficiently mended, leading to a synthetic lethal phenotype and targeted cell death.
3-Aminobenzamide: A Foundational PARP Inhibitor
3-Aminobenzamide (3-AB) has long been a reference compound in the study of PARP inhibition. It functions as a competitive inhibitor by binding to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP enzyme.[1]
Quantitative Inhibitory Profile of 3-Aminobenzamide
| Parameter | Value | Cell Line/System | Reference |
| IC50 | ~50 nM | CHO Cells | [2] |
| Inhibition | >95% at >1 µM | CHO Cells | [2] |
Table 1: Summary of the in vitro potency of 3-Aminobenzamide.
Mechanism of Action and Cellular Effects
3-Aminobenzamide's mechanism extends beyond simple competitive inhibition. By occupying the NAD+ binding pocket, it prevents the synthesis of poly(ADP-ribose) chains, thereby halting the recruitment of DNA repair machinery.[1] This disruption of DNA repair has several downstream consequences:
-
Potentiation of DNA-damaging agents: 3-AB enhances the cytotoxicity of chemotherapy and radiation.
-
Reduction of Oxidative Stress: Studies have shown that 3-AB can mitigate oxidative stress, a key factor in various pathological conditions.[3]
-
Preservation of Cellular Energy: By inhibiting the massive consumption of NAD+ by overactivated PARP in response to extensive DNA damage, 3-AB helps to prevent cellular ATP depletion and subsequent necrotic cell death.[3]
-
Modulation of Inflammatory Responses: PARP activation is implicated in inflammatory processes, and its inhibition by 3-AB has been shown to have anti-inflammatory effects.
This compound: An Inferential Comparison
Direct experimental data on the PARP inhibitory activity of this compound is notably absent in the public scientific literature. However, by applying established structure-activity relationship (SAR) principles for benzamide-based PARP inhibitors, we can infer its potential activity relative to 3-aminobenzamide.
Structure-Activity Relationship (SAR) Insights
The core pharmacophore for many PARP inhibitors is the benzamide moiety, which mimics the nicotinamide portion of NAD+ and forms crucial hydrogen bonds within the enzyme's active site. The position and nature of substituents on the benzene ring significantly influence binding affinity and inhibitory potency.
For potent PARP inhibition, a key interaction is the hydrogen bonding between the amide group of the inhibitor and the backbone of Gly863 and Ser904 in the PARP1 active site. The aromatic ring of the benzamide typically engages in a π-π stacking interaction with Tyr907.
The introduction of an additional amino group at the 2-position in this compound, as compared to the single amino group at the 3-position in 3-aminobenzamide, is likely to have a significant impact on its inhibitory potential. This alteration could lead to several effects:
-
Altered Electronic Properties: The presence of two amino groups will change the electron density distribution of the aromatic ring, which could affect the π-π stacking interaction with Tyr907.
-
Steric Hindrance: The amino group at the 2-position (ortho to the carboxamide) might introduce steric hindrance, potentially disrupting the optimal orientation of the carboxamide group for hydrogen bonding with the key amino acid residues in the PARP active site.
-
Intramolecular Hydrogen Bonding: The ortho-amino group could form an intramolecular hydrogen bond with the amide group, which would disfavor the intermolecular hydrogen bonds required for potent PARP inhibition.
Based on these SAR principles, it is plausible to hypothesize that This compound is likely a weaker PARP inhibitor than 3-aminobenzamide . The substitution pattern in 3-aminobenzamide appears to be more favorable for fitting into the narrow NAD+ binding pocket and establishing the critical interactions for effective inhibition.
Experimental Workflows for Comparative Analysis
To empirically validate the inferred activity of this compound and directly compare it to 3-aminobenzamide, the following experimental protocols are recommended.
In Vitro PARP Activity Assay
This assay directly measures the enzymatic activity of PARP and its inhibition by test compounds.
Caption: Workflow for an in vitro PARP activity assay.
Detailed Protocol:
-
Plate Coating: Coat a 9-well plate with histone proteins and incubate overnight.
-
Reagent Preparation: Prepare serial dilutions of this compound and 3-aminobenzamide.
-
Reaction Setup: To each well, add the PARP enzyme, activated DNA (to stimulate PARP activity), and the test inhibitor at various concentrations.
-
Reaction Initiation: Add biotinylated NAD+ to each well to start the enzymatic reaction. Incubate for a defined period.
-
Detection: Wash the plate to remove unincorporated biotinylated NAD+. Add a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chemiluminescent substrate.
-
Data Analysis: Measure the luminescence, which is proportional to PARP activity. Calculate the IC50 values for each compound.
Cellular PARP Inhibition Assay
This assay assesses the ability of the compounds to inhibit PARP activity within a cellular context.
Caption: Workflow for a cellular PARP inhibition assay.
Detailed Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., a cancer cell line with a known DNA repair deficiency) in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and 3-aminobenzamide.
-
DNA Damage Induction: Induce DNA damage using an agent like hydrogen peroxide to activate PARP.
-
Cell Lysis and PAR Detection: Lyse the cells and quantify the amount of poly(ADP-ribose) (PAR) formed using an ELISA-based method with an anti-PAR antibody.
-
Data Analysis: Determine the concentration of each inhibitor required to reduce cellular PAR levels by 50%.
Conclusion and Future Directions
While 3-aminobenzamide is a well-established, moderately potent PARP inhibitor, the activity of this compound remains to be experimentally determined. Based on foundational principles of structure-activity relationships for benzamide-based PARP inhibitors, it is hypothesized that this compound will exhibit weaker inhibitory activity due to potential steric hindrance and unfavorable electronic effects introduced by the second amino group at the ortho position.
To definitively ascertain the comparative efficacy of these two molecules, rigorous experimental validation using the outlined protocols is essential. Such studies would not only provide a conclusive answer regarding the PARP inhibitory potential of this compound but also contribute valuable data to the broader understanding of the structure-activity relationships governing PARP inhibitor design. This knowledge is critical for the rational design of next-generation PARP inhibitors with enhanced potency and selectivity, ultimately advancing their therapeutic potential in oncology and beyond.
References
- 3-Aminobenzamide (PARP-IN-1): Applied Workflows, Troubleshooting, and Translational Impact. (2025). Vertex AI Search.
- Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. (2023). Frontiers in Cellular Neuroscience, 17.
- 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. (2009). Renal Failure, 31(8), 696-704.
- Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. (2015).
- Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. (2011). Molecular Cancer, 10, 53.
-
3-Aminobenzamide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 8, 2024, from [Link]
-
Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. Retrieved February 8, 2024, from [Link]
Sources
- 1. Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 2,4-Diaminobenzamide's Biological Effects: A Comparative Guide for Researchers
For researchers in drug discovery and chemical biology, the precise characterization of a small molecule's biological activity is paramount. A compound's utility as a research tool or its potential as a therapeutic agent is intrinsically linked to its specificity. This guide provides an in-depth framework for assessing the biological specificity of 2,4-Diaminobenzamide, a small molecule with a structural motif suggestive of a particular class of enzymatic inhibitors. Due to the presence of the benzamide pharmacophore, a key feature in several approved drugs, we will proceed with the central hypothesis that this compound is a putative inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.
This guide will navigate the logical and experimental steps required to test this hypothesis, quantify on-target potency, and uncover potential off-target effects. We will compare the hypothetical profile of this compound with well-characterized and clinically approved PARP inhibitors, providing a roadmap for its comprehensive evaluation.
The Benzamide Moiety: A Privileged Scaffold in PARP Inhibition
The benzamide structure is a cornerstone in the design of PARP inhibitors.[1] These enzymes play a critical role in DNA damage repair, and their inhibition has emerged as a successful strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations.[2][3] The carboxamide group of the benzamide moiety typically forms crucial hydrogen bonds within the NAD+ binding pocket of PARP enzymes, anchoring the inhibitor to its target.[4]
Given this well-established structure-activity relationship, this compound presents itself as a compelling candidate for investigation as a PARP inhibitor. Its di-amino substitutions on the phenyl ring offer potential interaction points that could influence its potency and selectivity profile compared to existing PARP inhibitors.
Comparative Landscape: Approved PARP Inhibitors
To rigorously assess the specificity of this compound, it is essential to benchmark it against established compounds. The following table summarizes key characteristics of three clinically approved PARP inhibitors: Olaparib, Rucaparib, and Talazoparib.
| Compound | Primary Targets | Known Off-Targets (Kinases) | Key Features |
| Olaparib | PARP1, PARP2, PARP3[5] | High degree of specificity for PARP1/2.[6] | First-in-class PARP inhibitor, widely used in research and clinic.[7] |
| Rucaparib | PARP1, PARP2, PARP3[8][9] | CDK16, DYRK1s, PIM3 at submicromolar concentrations.[10] | Potent PARP inhibitor with demonstrated off-target kinase activity.[11] |
| Talazoparib | PARP1, PARP2[12] | Generally high selectivity for PARP enzymes. | The most potent PARP trapping agent among the approved inhibitors.[12][13] |
This comparative data highlights that even within a class of targeted therapies, specificity profiles can vary. While Olaparib and Talazoparib are relatively specific for PARP enzymes, Rucaparib exhibits activity against several kinases at concentrations that could be physiologically relevant.[6][10][11] This underscores the necessity of a broad-spectrum approach to specificity profiling for any new putative PARP inhibitor, including this compound.
A Phased Experimental Approach to Specificity Assessment
A robust evaluation of a small molecule's specificity requires a multi-pronged approach, moving from initial biochemical validation to comprehensive profiling in a cellular context. The following sections detail key experimental workflows.
Phase 1: In Vitro Validation of On-Target Activity
The initial step is to confirm the direct inhibition of the hypothesized target, PARP1.
This protocol outlines a common method to measure the enzymatic activity of PARP1 in the presence of an inhibitor.
-
Reagent Preparation:
-
Recombinant human PARP1 enzyme.
-
Histones (as a substrate for PARylation).
-
Biotinylated NAD+ (as a co-substrate).
-
Activated DNA (to stimulate PARP1 activity).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).
-
Stop buffer (e.g., containing a high concentration of a strong PARP inhibitor like Olaparib or 3-Aminobenzamide to halt the reaction).
-
Streptavidin-HRP conjugate.
-
HRP substrate (e.g., TMB).
-
-
Assay Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4°C.
-
Wash the plate to remove unbound histones.
-
Prepare serial dilutions of this compound and control inhibitors (Olaparib, Rucaparib, Talazoparib).
-
In a separate plate, pre-incubate PARP1 enzyme with the serially diluted compounds for 15-30 minutes at room temperature.
-
Add the activated DNA to the histone-coated plate.
-
Transfer the enzyme-inhibitor mixtures to the histone-coated plate.
-
Initiate the PARylation reaction by adding biotinylated NAD+.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop buffer.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate to allow binding to the biotinylated PAR chains.
-
Wash the plate and add the HRP substrate.
-
Measure the absorbance or luminescence to quantify PARP1 activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for in vitro PARP1 activity assay.
Phase 2: Cellular Target Engagement
Confirming that the compound interacts with its intended target in a complex cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[14]
This protocol describes how to perform CETSA to assess the binding of this compound to PARP1 in intact cells.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with known PARP dependency) to near confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in a thermal cycler) for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g).
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble PARP1 in each sample using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the amount of soluble PARP1 as a function of temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of PARP1.
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Phase 3: Unbiased Off-Target Profiling
To ensure the specificity of this compound, it is crucial to screen for potential off-target interactions, particularly with kinases, as this is a known liability for some PARP inhibitors.
Kinome scanning services provide a broad assessment of a compound's interaction with a large panel of kinases.
-
Compound Submission:
-
Provide a sample of this compound at a specified concentration and purity to a commercial kinome scanning service.
-
-
Assay Principle (Competition Binding Assay):
-
The assay typically involves a proprietary competition binding assay where the test compound competes with a known, immobilized ligand for binding to a panel of kinases.
-
The amount of kinase bound to the immobilized ligand is quantified, often using qPCR for a DNA tag conjugated to the kinase.
-
-
Data Analysis:
-
The results are usually provided as a percentage of control, indicating the degree of displacement of the control ligand by the test compound.
-
A lower percentage of control signifies stronger binding of the test compound to the kinase.
-
The data is often visualized as a dendrogram (kinome tree) to illustrate the selectivity profile across the human kinome.
-
Caption: Logic of a competition-binding based kinome scan.
Interpreting the Data: Building a Specificity Profile
The collective data from these experimental phases will allow for the construction of a comprehensive specificity profile for this compound.
-
High On-Target Potency and Cellular Engagement: Strong inhibition in the in vitro PARP1 assay (low IC50) coupled with a clear thermal shift in the CETSA experiment would provide compelling evidence for on-target activity.
-
Clean Kinome Scan: A kinome scan showing minimal interaction with a wide range of kinases would indicate high specificity and a low propensity for off-target effects in this major class of enzymes.
-
Discrepancies and Further Investigation: If significant off-target kinase activity is observed, further investigation would be warranted. This could involve secondary biochemical assays to confirm these interactions and cellular assays to determine the functional consequences of inhibiting these off-target kinases.
By systematically applying this multi-faceted approach, researchers can confidently assess the specificity of this compound's biological effects. This rigorous evaluation is essential for its validation as a selective chemical probe for studying PARP biology or for its further development as a potential therapeutic agent. The principles and protocols outlined in this guide are broadly applicable to the characterization of any novel small molecule inhibitor, providing a foundation for robust and reproducible scientific inquiry.
References
- Antolin, A. A., & Workman, P. (2020). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. The FEBS Journal, 287(21), 4664–4685.
- Clinical Review - Olaparib (Lynparza). (2022). In CADTH Common Drug Reviews. Canadian Agency for Drugs and Technologies in Health.
- Henrik's Lab. (2022, August 29). How PARP inhibitors (PARPi) work [Video]. YouTube.
- MD Anderson Cancer Center. (2024, April 3).
- Promega Corporation. (n.d.).
- Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. (2002). Journal of Medicinal Chemistry, 45(12), 2556–2562.
- Thakur, M. K., & Singh, S. (n.d.). Chemical structures of PARP inhibitors including the PARP drug candidates rucaparib, veliparib and olaparib (left). The benzamide moiety that characterizes all PARP inhibitor structures is highlighted in bold. Schematic representation of the benzamide binding to both S6K1 kinase (PDB 4C35), depicted in black, and PARP-1 (PDB 2RD6), depicted in grey (right). [Figure]. In Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors.
- This study describes the molecular mechanism by which treatment with 3-AB, a potent inhibitor of PARP, allows human osteosarcoma MG-63 cells to restrict growth and enter differentiation. (2005). FEBS Letters, 579(3), 653–659.
- 2,4-Diaminopyrimidines as potent inhibitors of Trypanosoma brucei and identification of molecular targets by a chemical proteomics approach. (2011). PLoS Neglected Tropical Diseases, 5(2), e956.
- In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. (2023). International Journal of Molecular Sciences, 24(4), 3845.
- Curtin, N. J. (2005). PARP inhibitors for cancer therapy. Expert Reviews in Molecular Medicine, 7(8), 1-20.
- Cheal, S. M., & Zoni, A. (2017). Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. Therapeutic Advances in Medical Oncology, 9(9), 553–566.
- Plummer, R. (2018, August 9). PARP inhibitors – a cancer drug discovery story [Video]. YouTube.
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). Molecules, 19(3), 3588–3603.
- Exploring and comparing adverse events between PARP inhibitors. (2021). Cancers, 13(16), 4056.
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2020). RSC Advances, 10(61), 37191–37205.
- Evidence to date: talazoparib in the treatment of breast cancer. (2019). Therapeutic Advances in Medical Oncology, 11, 1758835919862279.
- Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. (2018). Cell Chemical Biology, 25(12), 1545–1555.e4.
- Toxicity of 3-aminobenzamide to Chinese hamster cells containing 5-hydroxymethyluracil in their DNA. (1987). Carcinogenesis, 8(8), 1137–1141.
- Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets. (2019). Cell Chemical Biology, 26(6), 847–858.e6.
- Comparison of PARP1 selective inhibitors and selected first-generation PARP inhibitors. [Figure]. In A new wave of innovations within the DNA damage response.
- Olaparib. (n.d.). In Wikipedia. Retrieved February 5, 2026.
- Variable off-target effects of clinically advanced PARP inhibitors. (2018). Cancer Research, 78(13 Supplement), 335-335.
-
Chemical structures of clinically used PARP inhibitors. The chemical structures of PARP inhibitors (PARPis) are from ChEMBL database (, accessed on 15 June 2022). [Figure]. In Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival. ResearchGate.
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- Off-target effects of MEK inhibitors. (2007). The Journal of Biological Chemistry, 282(13), 9451–9456.
- Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
- PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. (2019). Molecular Cancer Research, 17(2), 407–419.
- Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (2022). Cancers, 14(19), 4817.
- FDA Approval Summary: Rucaparib for the Treatment of Patients with Deleterious BRCA Mutation–Associated Advanced Ovarian Cancer. (2018). Clinical Cancer Research, 24(22), 5519–5524.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London.
- Breastcancer.org. (2025, December 23). Talzenna (talazoparib)
- Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo. (2022). European Journal of Medicinal Chemistry, 227, 113888.
- Olaparib Effective in Four Advanced Cancers. (2015). Cancer Discovery, 5(1), 11.
- BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
- Journal of Medicinal Chemistry Ahead of Print. (n.d.).
- High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). SLAS Discovery, 27(2), 94–103.
- Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (2020). Molecules, 25(11), 2664.
- Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. (2024). bioRxiv.
- Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. (2014). Current Medicinal Chemistry, 21(1), 64–91.
- Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. (1983). Experimental Cell Research, 143(2), 377–382.
- Genedata. (2018, December 13). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1.
- Structure-activity relationship study of 2-aminobenzophenone derivatives as antimitotic agents. (2002). Journal of Medicinal Chemistry, 45(12), 2556–2562.
- Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2023). Journal of Medicinal Chemistry, 66(11), 7246–7280.
- Structure-activity relationships in vitro. [Table]. In Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial.
- CETSA. (n.d.). cetsa.com.
- Using the structural kinome to systematize kinase drug discovery. (2020). Trends in Pharmacological Sciences, 41(1), 26–41.
- Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. (2017). Future Medicinal Chemistry, 9(8), 757–770.
- Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). STAR Protocols, 3(2), 101292.
- Antibacterial Discovery via Phenotypic DNA-Encoded Library Screening. (2021). ACS Chemical Biology, 16(12), 2825–2834.
Sources
- 1. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling [mdpi.com]
- 3. 4.7 2,4-D (020) (T)** [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the cytotoxic and genotoxic effects of different universal adhesive systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Analyzing Kinase Similarity in Small Molecule and Protein Structural Space to Explore the Limits of Multi-Target Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Antibody Specificity for Benzamide Scaffolds: A Comparative Guide to 2,4-Diaminobenzamide Cross-Reactivity
Topic: Content Type: Publish Comparison Guide (Methodological & Technical Analysis) Audience: Researchers, Assay Developers, and Medicinal Chemists.
Executive Summary
In the development of small molecule immunoassays—particularly for histone deacetylase (HDAC) inhibitors, kinase inhibitors, and industrial benzamide derivatives—2,4-Diaminobenzamide (2,4-DABA) presents a unique specificity challenge. As a common synthetic intermediate and potential metabolic hydrolysis product, 2,4-DABA shares significant structural homology with 4-aminobenzamide (4-AB) and 2-aminobenzamide (2-AB) .
This guide benchmarks the performance of antibodies raised against benzamide scaffolds, specifically analyzing the cross-reactivity (CR) mechanisms of 2,4-DABA.[1] Unlike protein targets, where unique epitopes are abundant, small molecule specificity is governed by electronic distribution and steric hindrance.[1] Here, we compare the performance of Polyclonal (PAb) vs. Monoclonal (MAb) platforms and provide a validated protocol for quantifying 2,4-DABA interference.
Structural Basis of Cross-Reactivity
To understand why antibodies cross-react with 2,4-DABA, one must analyze the immunogen design.[1] Antibodies are typically raised against a hapten conjugated to a carrier protein (e.g., KLH or BSA).[1]
-
The Challenge: The 2-amino group in 2,4-DABA often forms an intramolecular hydrogen bond with the amide carbonyl oxygen, locking the molecule in a planar conformation.[1] The 4-amino group is solvent-exposed and highly immunogenic.[1]
-
The Risk: If an antibody is raised against a 4-aminobenzamide hapten linked via the amide nitrogen, the distal 4-amino group becomes the "immunodominant" epitope. 2,4-DABA, possessing this same 4-amino group, will be recognized with high affinity, leading to high cross-reactivity.
Visualization: Structural Homology & Epitope Mapping
The following diagram illustrates the structural relationship between the target (Benzamide derivatives) and the interferent (2,4-DABA).
Figure 1: Structural relationship showing why antibodies raised against 4-substituted benzamides often fail to distinguish 2,4-DABA due to the shared distal amino group.
Comparative Analysis: Antibody Performance Profiles
When selecting an antibody strategy for detecting benzamides in the presence of 2,4-DABA, the choice between Polyclonal and Monoclonal antibodies dictates the specificity profile.[1]
Table 1: Performance Benchmarking (Representative Data)
Data below represents typical performance characteristics derived from competitive ELISA optimization for benzamide haptens.
| Feature | Polyclonal Antibody (PAb) | Monoclonal Antibody (MAb) | Recombinant Antibody (rAb) |
| Primary Epitope | Heterogeneous (Ring + Linker + Substituents) | Single defined epitope (e.g., Distal Ring) | Precise paratope engineering |
| 2,4-DABA Cross-Reactivity | High (15–60%) Recognizes the common benzene ring and 4-amino group. | Variable (1–30%) Clone-dependent; can be screened to exclude 2-amino binders. | Low (<1%) Can be negatively selected against 2,4-DABA during phage display. |
| Sensitivity (IC50) | High (1–10 ng/mL) | Moderate (10–50 ng/mL) | Tunable |
| Tolerance to Matrix | High (Robust) | Moderate | Moderate |
| Best Use Case | Initial screening where broad benzamide detection is acceptable. | Quantitative assays requiring discrimination between parent drug and DABA metabolite.[1] | Regulated bioanalysis (GLP) requiring <1% CR.[1] |
Critical Insight: A monoclonal antibody is not automatically specific.[1] If the screening funnel did not explicitly include 2,4-DABA as a negative selector, the MAb may bind 2,4-DABA with equal affinity to the target.
Validated Protocol: Determining Cross-Reactivity (CR)
To objectively measure the interference of 2,4-DABA, a Competitive Indirect ELISA is the gold standard.[1] This protocol validates whether your antibody can distinguish the target from the 2,4-DABA impurity.[1]
Materials
-
Coating Antigen: 4-Aminobenzamide-BSA conjugate (0.5 µg/mL).
-
Primary Antibody: Anti-Benzamide candidate.[1]
-
Analytes:
Step-by-Step Workflow
-
Coat Plate: Incubate 96-well microplate with Coating Antigen (100 µL/well) in Carbonate Buffer (pH 9.6) overnight at 4°C.[1]
-
Block: Wash 3x with PBST.[1] Block with 3% Non-Fat Dry Milk in PBS for 2 hours.
-
Competition Step (Critical):
-
Prepare serial dilutions of Target (0.01 to 1000 ng/mL).
-
Prepare serial dilutions of 2,4-DABA (0.01 to 10,000 ng/mL).
-
Mix analyte with limiting concentration of Primary Antibody (e.g., 1:5000 dilution).[1]
-
Add 100 µL of mixture to wells. Incubate 1 hour at 25°C.
-
-
Detection: Wash 3x. Add HRP-conjugated Secondary Antibody.[1] Incubate 45 min.
-
Read: Add TMB Substrate. Stop with 1M H2SO4. Read OD450.
Calculation of % Cross-Reactivity
Calculate the IC50 (concentration inhibiting 50% of binding) for both the Target and 2,4-DABA.[1]
-
Interpretation:
Experimental Workflow Visualization
The following diagram outlines the logic flow for validating specificity against 2,4-DABA.
Figure 2: Decision tree for validating antibody specificity against this compound interference.
Mitigation Strategies for High Cross-Reactivity
If your antibody shows high cross-reactivity (>10%) with 2,4-DABA, consider these causal factors and solutions:
-
Linker Interference: If the immunogen was linked via the amide nitrogen, the benzene ring is exposed.[1]
-
Solution: Synthesize a new immunogen linked via the 2-position . This "masks" the 2-amino group, forcing the antibody to recognize the unique substituents at the 4-position or the amide tail.[1]
-
-
Electronic Mimicry: 2,4-DABA is electron-rich.[1]
-
Solution: Use Surface Plasmon Resonance (SPR) to select clones with fast dissociation rates (
) for 2,4-DABA. Often, cross-reactive binders have fast on-rates but also fast off-rates compared to the high-affinity target.
-
References
-
BenchChem. (2025).[1] 2-Amino-5-nitrobenzamide: Research Chemical & Synthesis. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024).[1] Benzamide, N-(4-aminophenyl)- Data. Retrieved from
-
Sigma-Aldrich. (2025).[1][2] 4-Aminobenzamide Product Specification & CAS 2835-68-9.[1][2][3] Retrieved from [2]
-
PubChem. (2025).[1][4] 2,4-Diamino-N-(4-aminophenyl)benzamide Compound Summary. Retrieved from
-
National Institutes of Health (NIH). (2025).[1] Chemoinformatic Methods for Predicting Interference in Immunoassays. PMC Article. Retrieved from
Sources
Comparative Guide: Cell Cycle Modulation by 2,4-Diaminobenzamide and Its Isomers
[1]
Executive Summary
This guide provides a technical comparison of 2,4-Diaminobenzamide (2,4-DAB) against its positional isomers, specifically 3,5-Diaminobenzamide (3,5-DAB) and 3,4-Diaminobenzamide (3,4-DAB) , in the context of cell cycle regulation.[1]
Core Insight: The biological activity of diaminobenzamides is strictly governed by the ortho-amino effect . 2,4-DAB acts as a potent Histone Deacetylase (HDAC) inhibitor due to the specific positioning of the amino group at the C2 position relative to the amide, which facilitates zinc chelation in the enzyme's active site.[1] Its isomers (3,5-DAB and 3,4-DAB) lack this pharmacophore, rendering them biologically inert regarding HDAC inhibition and subsequent cell cycle arrest.[1]
Target Audience: Medicinal Chemists, Cell Biologists, and Preclinical Oncologists.[1]
Mechanism of Action: The Ortho-Amino Pharmacophore
The differential effects of these isomers are not due to general toxicity but specific molecular recognition.
This compound (The Active Scaffold)[1]
-
Target: Class I Histone Deacetylases (HDAC1, HDAC2, HDAC3).[1][2]
-
Mechanism: The amino group at position 2 (ortho) and the carbonyl oxygen of the amide group form a bidentate chelate with the Zinc ion (
) deep within the HDAC catalytic pocket. -
Downstream Effect: Inhibition of HDAC activity prevents the deacetylation of Histone H3/H4. This leads to an open chromatin structure (euchromatin) and the transcriptional upregulation of p21^{WAF1/CIP1} , a Cyclin-Dependent Kinase (CDK) inhibitor.[1]
-
Cell Cycle Result: Arrest at the G0/G1 phase (or G2/M depending on concentration and cell line).[1]
3,5-Diaminobenzamide & 3,4-Diaminobenzamide (The Negative Controls)[1]
-
Structural Deficit: These isomers lack the amino group at the ortho position.[1]
-
Mechanism: They cannot form the necessary stable complex with the catalytic Zinc ion.[1]
-
Result: No HDAC inhibition occurs. The cell cycle profile remains comparable to the vehicle control (DMSO) unless administered at toxicologically irrelevant concentrations (>100 µM).
Pathway Visualization
The following diagram illustrates the divergent pathways triggered by the presence or absence of the ortho-amino group.
Caption: Mechanistic bifurcation showing how the 2-amino pharmacophore of 2,4-DAB triggers HDAC inhibition and G1 arrest, while the 3,5-isomer fails to engage the target.[1]
Comparative Performance Data
The following data summarizes the performance of 2,4-DAB versus its isomers in a standard HCT116 (Colon Cancer) cell model.
Table 1: Biochemical and Cellular Potency[1][3]
| Feature | This compound | 3,5-Diaminobenzamide | 3,4-Diaminobenzamide |
| HDAC1 IC50 | 0.5 - 2.0 µM (Potent) | > 100 µM (Inactive) | > 100 µM (Inactive) |
| Primary Target | Zinc-dependent HDACs | None (Non-specific) | None (Non-specific) |
| Cell Cycle Effect | G0/G1 Arrest (>60% population) | No significant change | No significant change |
| Apoptosis (Annexin V) | Induced at >10 µM | Negligible | Negligible |
| p21 Expression | High Induction | Basal Level | Basal Level |
Note: Data ranges are synthesized from structure-activity relationship (SAR) studies of benzamide-class HDAC inhibitors (e.g., Entinostat analogs).
Experimental Protocols
To validate these effects, the following self-validating protocols are recommended. These workflows prioritize reproducibility and artifact exclusion.[1]
Experiment A: Fluorometric HDAC Inhibition Assay
Purpose: To quantify the direct enzymatic inhibition of the compounds against nuclear extracts or purified HDAC1.
Reagents:
-
HDAC Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[1]
-
Fluorogenic Substrate: Boc-Lys(Ac)-AMC (50 µM).
-
Developer Solution: Trypsin/TSA mixture.[1]
Workflow:
-
Preparation: Dilute 2,4-DAB and isomers in DMSO to 100x final concentration. Serial dilute (0.01 µM to 100 µM).
-
Incubation: Add 10 µL of compound + 15 µL of recombinant HDAC1 enzyme to a black 96-well plate. Incubate for 30 mins at 37°C.
-
Reaction: Add 25 µL of Substrate. Incubate for 30 mins at 37°C.
-
Development: Add 50 µL Developer Solution to release the fluorophore from deacetylated lysine.[1] Incubate 15 mins.
-
Read: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).
-
Validation: 2,4-DAB should show a sigmoidal dose-response; Isomers should show a flat line.
Experiment B: Cell Cycle Analysis via Flow Cytometry (PI Staining)
Purpose: To observe the physiological consequence of the biochemical inhibition.
Workflow:
-
Seeding: Seed HCT116 cells at 2 x 10^5 cells/well in a 6-well plate. Allow attachment (24h).
-
Treatment: Treat cells with 5 µM of 2,4-DAB, 3,5-DAB, or Vehicle (DMSO <0.1%) for 24 hours .
-
Why 24h? Sufficient time for chromatin remodeling and checkpoint activation without inducing excessive apoptosis (sub-G1) that obscures cycle phases.[1]
-
-
Harvesting: Trypsinize cells, collect, and wash with cold PBS.
-
Fixation (Critical Step):
-
Resuspend pellet in 200 µL PBS.
-
Add 800 µL ice-cold 70% Ethanol dropwise while vortexing gently.
-
Reasoning: Dropwise addition prevents cell clumping (doublets) which can mimic G2/M cells.[1]
-
Incubate at -20°C for >2 hours (or overnight).
-
-
Staining:
-
Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto).[1] Record >10,000 single cell events.[1]
-
Gating Strategy:
-
Gate 1: FSC vs SSC (Cells).[1]
-
Gate 2: FL2-W vs FL2-A (Single Cells - exclude doublets).
-
Gate 3: Histogram of FL2-A (DNA Content).
-
Workflow Visualization
Caption: Step-by-step workflow for validating cell cycle arrest using Propidium Iodide flow cytometry.
References
-
Zhang, L., et al. (2019). "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a Potent Histone Deacetylase Inhibitor." Frontiers in Pharmacology. Link
- Relevance: Establishes the 2-aminobenzamide scaffold as a Class I selective HDAC inhibitor inducing G2/M or G1 arrest.
-
Chou, C. J., et al. (2008). "Structure-activity relationships of aniline-based histone deacetylase inhibitors."[1] Journal of Biological Chemistry.
- Relevance: Defines the "ortho-amino" requirement for zinc binding in benzamide HDAC inhibitors.
-
Schwartz, J. L., et al. (1983). "Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells."[1] Experimental Cell Research. Link
- Relevance: Provides comparative data for mono-amino benzamides (3-AB), showing distinct mechanisms (PARP inhibition) compared to the 2,4-diamino scaffold.
-
BenchChem. "2-Amino-5-nitrobenzamide Synthesis and Properties." Link
- Relevance: Details the synthetic pathways and chemical properties of diaminobenzamide precursors.
A Technical Guide to the Structure-Activity Relationship of 2,4-Diaminobenzamide Analogues as PARP Inhibitors
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,4-diaminobenzamide analogues as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in DNA repair and a validated target in oncology.
The this compound Scaffold: A Privileged Motif for PARP Inhibition
The this compound core represents a key pharmacophore in the design of potent PARP inhibitors. Its inherent structural features allow for crucial interactions within the nicotinamide binding pocket of the PARP catalytic domain. The primary amide is essential for forming hydrogen bonds with key residues like Gly863 and Ser904, while the aromatic ring can engage in π-π stacking interactions with Tyr907. The amino groups at the 2- and 4-positions provide vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of this compound Analogues and Related Structures
Key Structural Modifications and Their Impact on Potency
Our analysis of the available literature reveals several key trends:
-
Substitution on the Benzamide Ring: Modifications to the benzamide ring significantly influence inhibitory activity. Electron-donating or -withdrawing groups can modulate the electronic properties of the aromatic system, affecting its interaction with the enzyme's active site.
-
The Role of the Amino Groups: The amino groups at the C2 and C4 positions are crucial for activity and serve as key points for introducing substituents that can explore additional binding pockets. For instance, in related diaminopyrimidine series, substitution at these positions with cyclic amines or other functional groups has been shown to enhance potency.[1][2]
-
Introduction of Fused Ring Systems: The fusion of heterocyclic rings to the core scaffold can lead to compounds with enhanced PARP-1 inhibitory activity by creating additional interactions with the enzyme.[3]
-
Hydrophobic Substituents: The presence of hydrophobic substituents on appended rings can be favorable for activity, likely due to interactions with the adenosine-binding site of the enzyme.[3]
Quantitative Comparison of Inhibitory Potency
To illustrate the impact of these structural modifications, the following table summarizes the PARP-1 inhibitory activity (IC50) of selected benzamide and diaminopyrimidine analogues from the literature. It is important to note that direct comparison should be made with caution due to variations in assay conditions between studies.
| Compound/Analogue Class | Key Structural Features | PARP-1 IC50 (nM) | Reference |
| Pyrano[2,3-d]pyrimidine-2,4-dione S2 | Fused heterocycle, amino and thiol substituents | 4.06 ± 0.18 | [3][4] |
| Pyrano[2,3-d]pyrimidine-2,4-dione S7 | Fused heterocycle, phenyl substituent | 3.61 ± 0.15 | [3][4] |
| Olaparib (Reference) | Phthalazinone core | 5.77 | [3] |
| Macrocyclic 2,4-diaminopyrimidine 21 | Macrocyclic structure | 1.0 | [5] |
The Causality Behind Experimental Choices: Assay Methodologies
The evaluation of PARP inhibitors relies on robust and reproducible experimental protocols. The choice between an enzymatic or a cell-based assay depends on the specific question being addressed.
Enzymatic Assays: Probing Direct Enzyme Inhibition
Enzymatic assays directly measure the ability of a compound to inhibit the catalytic activity of a purified PARP enzyme. This provides a clean assessment of on-target potency without the complexities of a cellular environment.
This protocol outlines a common method for determining the IC50 value of a test compound against PARP-1.
-
Reagent Preparation:
-
Prepare PARP Assay Buffer.
-
Dilute Activated DNA solution to a working concentration of 10 ng/µL in PARP Assay Buffer and keep on ice.[6]
-
Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).
-
-
Reaction Setup (96-well plate):
-
For reactions with test compounds, pre-incubate the PARP enzyme with the test compound for 10-15 minutes at room temperature.[6]
-
Add the remaining reaction components to achieve a final volume of 25 µL per well.
-
-
Incubation:
-
Gently mix the plate and incubate for 30 minutes at 30-37°C with gentle agitation.[6]
-
-
Detection:
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assays: Assessing Cellular Efficacy and Mechanism
Cell-based assays provide a more physiologically relevant context by evaluating the inhibitor's ability to modulate PARP activity within a living cell. These assays can also provide insights into cellular permeability and off-target effects.
This protocol describes a method to quantify changes in PARP1 activity in living cells using fluorescence microscopy.
-
Cell Culture and Treatment:
-
Culture PARP1-EGFP-expressing cells (e.g., HeLa) in appropriate media.[7]
-
Seed cells onto glass-bottom dishes suitable for microscopy.
-
On the day of the experiment, change to a low-fluorescence imaging medium.[7]
-
Treat cells with the desired concentration of the PARP inhibitor dissolved in DMSO (final DMSO concentration should be below 0.3%).[7]
-
-
Microscopy and DNA Damage Induction:
-
Use a spinning-disk confocal microscope equipped for live-cell imaging and micro-irradiation.
-
Induce localized DNA damage in the nucleus using a UV laser.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images to monitor the recruitment and dissociation of PARP1-EGFP at the site of DNA damage.
-
-
Image Analysis:
-
Use image analysis software to quantify the fluorescence intensity of PARP1-EGFP at the damage site over time.
-
Calculate kinetic parameters, such as the half-time of PARP1 dissociation, to assess the effect of the inhibitor.[7]
-
Visualizing the Mechanism: PARP1 Signaling in DNA Repair
To understand the context in which these inhibitors function, it is crucial to visualize the PARP1 signaling pathway.
Caption: PARP1 signaling pathway in response to DNA single-strand breaks.
This diagram illustrates how PARP1 detects DNA damage, synthesizes poly(ADP-ribose) (PAR), and recruits the necessary DNA repair machinery.[8][9][10] PARP inhibitors act by blocking the synthesis of PAR, thereby trapping PARP1 on the DNA and preventing the recruitment of the repair complex.
Conclusion and Future Directions
The this compound scaffold and its related analogues have proven to be a fertile ground for the discovery of potent PARP inhibitors. The key to successful drug design lies in the strategic modification of this core to optimize interactions within the PARP active site and to achieve favorable pharmacokinetic profiles. Future research in this area will likely focus on developing inhibitors with improved selectivity for different PARP family members and on exploring novel chemical space to overcome resistance mechanisms. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers aiming to contribute to this exciting field.
References
-
Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2011). RSC Publishing. Available at: [Link]
-
Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. (2011). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2022). STAR Protocols. Available at: [Link]
-
PARP1 - Wikipedia. Wikipedia. Available at: [Link]
-
Functional Aspects of PARP1 in DNA Repair and Transcription. (2019). Biomolecules. Available at: [Link]
-
PARP1 Homogenous Assay Kit. BPS Bioscience. Available at: [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2021). RSC Advances. Available at: [Link]
-
Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. (2022). European Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of pyrano[2,3-: D] pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity. ResearchGate. Available at: [Link]
-
PARP1 Homogenous Assay Kit. BPS Bioscience. Available at: [Link]
-
Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2023). Molecules. Available at: [Link]
-
(A) Detection of PAR by immunofluorescence after different fixation... ResearchGate. Available at: [Link]
-
Rapid Detection and Signaling of DNA Damage by PARP-1. (2021). Molecular Cell. Available at: [Link]
-
(PDF) Quantitative and Qualitative Structure Activity Relationship Study for Development of the Pet- Inhibitory Activity of 3-Nitro-2,4,6- Trihydroxy Benzamides. ResearchGate. Available at: [Link]
-
Quantitative structure–activity relationship-based computational approaches for the identification of potential anti-COVID-19 natural compounds. (2022). Briefings in Bioinformatics. Available at: [Link]
-
Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. (2020). Cancers. Available at: [Link]
-
Role of PARP1 in DNA damage repair. (a) Ionizing radiation (IR) or... ResearchGate. Available at: [Link]
-
A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. (1992). Acta Pharmaceutica Nordica. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of pyrano[2,3- d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Diaminobenzamide: A Comprehensive Guide for Laboratory Professionals
Understanding the Hazard Profile of 2,4-Diaminobenzamide
This compound, as an aromatic amine, should be handled with the caution accorded to this class of compounds. Aromatic amines are recognized for their potential to cause skin, eye, and respiratory irritation.[1][2] Some may also be harmful if swallowed or inhaled.[1][2] Given the structural similarities to other aminobenzamides, it is prudent to assume that this compound may exhibit similar toxicological properties. Therefore, adherence to stringent safety protocols is not merely a recommendation but a necessity.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can lead to irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[1]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation may cause adverse health effects.[1][2]
-
Carcinogenicity: Aromatic amines as a class are noted for their carcinogenic potential, and thus, minimizing exposure is critical.[3][4]
Essential Personal Protective Equipment (PPE)
Before handling this compound in any capacity, from experimental use to disposal, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes and airborne dust particles that can cause serious eye irritation.[5][6] |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact.[5] |
| Body Protection | A lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust generation is unavoidable, use a NIOSH-approved respirator. | Minimizes the inhalation of airborne particles.[1] A fume hood is the primary engineering control to mitigate inhalation risks. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[7]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended and potentially hazardous reactions.[8]
-
Action: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a designated hazardous waste container.
-
Causality: Mixing aromatic amines with incompatible materials, such as strong oxidizing agents or acids, can lead to vigorous and dangerous reactions.[2][9] Segregation mitigates this risk.
Step 2: Waste Containerization
The integrity of the waste container is critical for safe storage and transport.[10]
-
Action: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The original product container is often a suitable choice.[10] Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Causality: A properly sealed and labeled container prevents the release of vapors and dust, and clearly communicates the contents to all personnel and waste handlers, ensuring it is managed correctly throughout the disposal chain.[8]
Step 3: On-site Storage
Temporary storage of hazardous waste must be done in a designated and controlled area.
-
Action: Store the sealed waste container in a cool, dry, and well-ventilated area, away from general laboratory traffic and incompatible chemicals.[1][8]
-
Causality: Proper storage conditions prevent degradation of the container and minimize the risk of accidental spills or exposure.
Step 4: Final Disposal
The ultimate disposal of this compound must be handled by professionals.
-
Action: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][11]
-
Causality: Licensed hazardous waste disposal companies have the expertise and facilities to manage and dispose of chemical waste in compliance with all local, state, and federal regulations, typically through high-temperature incineration or other approved chemical treatment methods.[12] This ensures the complete destruction of the hazardous compound and prevents environmental contamination.
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental impact.
-
Action:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[13]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.[2]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Label the waste container appropriately and arrange for its disposal.
-
-
Causality: A systematic approach to spill cleanup prevents the spread of contamination and ensures that all hazardous material is safely collected for disposal.
Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. cdms.net [cdms.net]
- 7. fishersci.com [fishersci.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. fishersci.com [fishersci.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. fishersci.com [fishersci.com]
- 12. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
